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X77

Cat. No.: B8144501
M. Wt: 459.6 g/mol
InChI Key: MUNFBYOTGGMQOS-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

X77 is a compound recognized in structural biology for its role in studying coronavirus main proteases (Mpro, or 3CLpro). Crystal structures demonstrate that this compound binds non-covalently to the active site of main proteases from viruses such as MERS-CoV and HCoV-NL63, providing a valuable tool for elucidating protease-inhibitor interactions and supporting structure-based drug design efforts . The main protease is a critical target for antiviral research because it is essential for viral replication. Research-grade compounds like this compound are instrumental in biochemical assays, enzymatic studies, and crystallography to understand inhibition mechanisms and aid in the development of novel antiviral therapeutics. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N5O2 B8144501 X77

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNFBYOTGGMQOS-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of X77: A Non-Covalent Inhibitor of Coronavirus Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound X77 has emerged as a significant non-covalent inhibitor of the main protease (Mpro), a critical enzyme in the life cycle of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. Initially developed as an inhibitor for the SARS-CoV Mpro, its potential was repurposed and extensively studied during the COVID-19 pandemic. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the development of this compound. Its role as a foundational scaffold for the design of novel antiviral therapeutics is also explored.

Discovery and Development

The development of non-covalent inhibitors of coronavirus main proteases saw a significant push following the SARS-CoV outbreak in the early 2000s. Research efforts shifted from earlier peptide-like inhibitors towards small molecules with improved pharmacological properties. While the specific initial discovery paper for this compound remains elusive in the public domain, it is understood to have originated from this wave of research targeting the SARS-CoV Mpro. Its subsequent investigation as a potent inhibitor of the highly homologous SARS-CoV-2 Mpro has been a focal point of recent antiviral research.

Mechanism of Action

The primary molecular target of this compound is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays an essential role in the viral replication cycle by cleaving the large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional non-structural proteins (nsps).[1] By binding to the active site of Mpro, this compound non-covalently obstructs the access of the natural substrate to the catalytic dyad (Cys145 and His41), thereby inhibiting the proteolytic activity of the enzyme. This disruption of the viral polyprotein processing cascade ultimately halts viral replication.

The interaction of this compound with the Mpro active site has been structurally characterized, with the complex of this compound and SARS-CoV-2 Mpro deposited in the Protein Data Bank under the PDB code 6W63. This structural information has been instrumental in understanding the binding mode and has served as a critical template for the structure-based design of new and more potent non-covalent inhibitors.

Signaling Pathway: Inhibition of Viral Polyprotein Processing

The following diagram illustrates the critical role of Mpro in the coronavirus replication cycle and the inhibitory action of this compound.

G cluster_0 Coronavirus Replication Cycle cluster_1 Inhibition by this compound viral_rna Viral RNA Genome translation Host Ribosome Translation viral_rna->translation polyproteins Polyproteins (pp1a & pp1ab) translation->polyproteins mpro Main Protease (Mpro/3CLpro) polyproteins->mpro autocleavage nsps Functional Non-Structural Proteins (nsps) mpro->nsps cleavage replication_complex Viral Replication-Transcription Complex nsps->replication_complex new_virus New Virus Assembly replication_complex->new_virus This compound This compound Compound This compound->mpro Inhibition

Caption: Inhibition of Mpro by this compound disrupts viral polyprotein processing.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and provide a comparison with other relevant Mpro inhibitors.

Compound Target Protease Assay Type Value Unit
This compoundSARS-CoV-2 MproBinding Affinity (Kd)0.057µM
This compoundSARS-CoV-2 MproEnzymatic Inhibition (IC50)4.1µM

Table 1: In vitro activity of this compound against SARS-CoV-2 Mpro.

Compound Target Protease Assay Type Value Unit
Inhibitor 16aSARS-CoV-2 MproEnzymatic Inhibition (IC50)0.42µM
Inhibitor 14aSARS-CoV-2 MproEnzymatic Inhibition (IC50)0.41µM

Table 2: Comparative in vitro activity of other non-covalent Mpro inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Mpro inhibitors like this compound.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is a widely used method to determine the enzymatic activity of proteases and the inhibitory potency of compounds.

Objective: To measure the IC50 value of an inhibitor against Mpro.

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant Mpro enzyme

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in DMSO.

  • In a 384-well plate, add 2 µL of the diluted compound solution to each well. For control wells, add 2 µL of DMSO.

  • Add 20 µL of Mpro enzyme solution (final concentration, e.g., 0.5 µM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 18 µL of the FRET substrate solution (final concentration, e.g., 20 µM) to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over time (e.g., every minute for 30 minutes).

  • Calculate the initial reaction velocity for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: FRET-Based Mpro Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Enzyme-Inhibitor Incubation cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare serial dilutions of this compound in DMSO B Add this compound dilutions to 384-well plate A->B C Add Mpro enzyme solution to wells B->C D Incubate at room temperature for 30 min C->D E Add FRET substrate to initiate reaction D->E F Measure fluorescence increase over time E->F G Calculate initial reaction velocities F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for determining Mpro inhibition using a FRET assay.

Conclusion and Future Directions

The this compound compound represents a cornerstone in the development of non-covalent inhibitors targeting the main protease of coronaviruses. Its journey from a SARS-CoV inhibitor to a critical tool in the fight against COVID-19 highlights the importance of repurposing and scaffold-based drug design. The detailed understanding of its mechanism of action and the availability of its crystal structure with Mpro provide a solid foundation for the rational design of next-generation pan-coronavirus inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further research should focus on optimizing the this compound scaffold to enhance its antiviral activity against a broader range of coronaviruses and to address the potential for resistance emergence.

References

X77: A Technical Guide to a Non-Covalent Inhibitor of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication. Inhibition of Mpro activity disrupts the viral life cycle, making it a prime target for antiviral drug development. X77 is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease. This document provides a comprehensive technical overview of this compound, including its biochemical and antiviral properties, detailed experimental methodologies for its evaluation, and visualizations of relevant workflows and mechanisms.

Core Concepts and Mechanism of Action

This compound functions as a competitive inhibitor of the SARS-CoV-2 main protease. Mpro is a cysteine protease that processes viral polyproteins into functional non-structural proteins (nsps), which are crucial for the assembly of the viral replication and transcription complex. By binding to the active site of Mpro, this compound blocks the access of the natural substrate, thereby preventing polyprotein cleavage and halting viral replication. The interaction of this compound with the Mpro active site is non-covalent, primarily driven by hydrogen bonds and hydrophobic interactions. The crystal structure of the SARS-CoV-2 Mpro in complex with this compound has been resolved and is available in the Protein Data Bank (PDB) under the accession code 6W63.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound against SARS-CoV-2 and SARS-CoV main proteases. It is important to note that variations in IC50 values can arise from different experimental conditions and assay formats.

ParameterValueTargetReference
Binding Affinity (Kd) 0.057 µMSARS-CoV-2 Mpro[1]
Parameter ValueAssay TypeTargetReference
IC50 2.8 µMEnzymatic AssaySARS-CoV-2 Mpro[2]
IC50 4.1 µMEnzymatic AssaySARS-CoV-2 Mpro
IC50 3.4 µMEnzymatic AssaySARS-CoV Mpro[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of antiviral compounds. The following sections provide methodologies for key experiments relevant to the characterization of this compound.

Recombinant SARS-CoV-2 Main Protease (Mpro) Expression and Purification

A reliable source of active Mpro is critical for in vitro inhibition assays.

Objective: To produce and purify recombinant SARS-CoV-2 Mpro for use in biochemical assays.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into an expression vector, such as pGEX-6P-1 or pET-28a, often with an N-terminal tag (e.g., GST or His6) to facilitate purification.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed with a wash buffer to remove non-specifically bound proteins.

  • Tag Cleavage and Further Purification: The affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease or PreScission protease) while the protein is still bound to the column or after elution. The cleaved Mpro is then further purified using size-exclusion chromatography to remove the cleaved tag, uncleaved protein, and any remaining impurities.

  • Protein Concentration and Storage: The purified Mpro is concentrated using ultrafiltration, and the final concentration is determined using a protein assay (e.g., Bradford or BCA). The purified enzyme is aliquoted and stored at -80°C in a storage buffer containing a cryoprotectant like glycerol.

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This is a common and robust method for determining the in vitro inhibitory activity of compounds against Mpro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Methodology:

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 Mpro.

    • FRET substrate: A synthetic peptide containing the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) where the quencher (Dabcyl) and fluorophore (Edans) are separated upon cleavage.

    • Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • This compound stock solution in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

    • In a 384-well plate, add a fixed concentration of SARS-CoV-2 Mpro (e.g., 50-100 nM) to each well.

    • Add the serially diluted this compound or DMSO (as a no-inhibitor control) to the wells containing the enzyme.

    • Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to a final concentration typically at or below its Michaelis-Menten constant (Km) (e.g., 10-20 µM).

    • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at ~340 nm, emission at ~490 nm for the Dabcyl/Edans pair) over time using a fluorescence plate reader.

    • The initial reaction rates are calculated from the linear phase of the fluorescence increase.

  • Data Analysis:

    • The percent inhibition for each this compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in a cell culture model.

Methodology:

  • Cells and Virus:

    • Vero E6 cells (or other susceptible cell lines like Calu-3 or Caco-2).

    • SARS-CoV-2 virus stock with a known titer (TCID50/mL or PFU/mL).

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Assay Procedure:

    • Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the growth medium from the cell plates and add the serially diluted this compound or medium alone (for virus control and cell control wells).

    • Infect the cells by adding a predetermined amount of SARS-CoV-2 (at a specific multiplicity of infection, MOI, e.g., 0.01-0.1) to all wells except the cell control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability:

    • After the incubation period, assess cell viability using a suitable method. A common method is staining with Crystal Violet:

      • Remove the medium and gently wash the cells with PBS.

      • Fix the cells with a fixing solution (e.g., 4% paraformaldehyde).

      • Stain the cells with 0.5% Crystal Violet solution for 20-30 minutes.

      • Wash the plates with water to remove excess stain and allow them to dry.

      • Solubilize the stain by adding a solvent (e.g., methanol or a solution of 1% SDS in 50% ethanol).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Alternatively, cell viability can be quantified using assays that measure metabolic activity, such as the MTT or MTS assay, or by measuring ATP content using a reagent like CellTiter-Glo.

  • Data Analysis:

    • The percent protection from CPE for each this compound concentration is calculated.

    • The EC50 value is determined by plotting the percent protection against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

    • A parallel cytotoxicity assay (without virus) is typically performed to determine the 50% cytotoxic concentration (CC50) of the compound. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Visualizations

Logical Workflow for Non-Covalent Protease Inhibitor Evaluation

G cluster_0 In Silico & Initial Screening cluster_1 In Vitro Characterization cluster_2 Cell-Based Evaluation cluster_3 Structural & Mechanistic Studies Target_Identification Target Identification (SARS-CoV-2 Mpro) Compound_Screening High-Throughput Screening (Virtual or FRET-based) Target_Identification->Compound_Screening Hit_Identification Hit Identification (this compound) Compound_Screening->Hit_Identification Biochemical_Assay Biochemical Assay (FRET-based Inhibition) Hit_Identification->Biochemical_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Hit_Identification->Binding_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Antiviral_Assay Antiviral Assay (CPE Reduction) IC50_Determination->Antiviral_Assay Kd_Determination Kd Determination Binding_Assay->Kd_Determination Crystallography X-ray Crystallography (Mpro-X77 Complex) Kd_Determination->Crystallography EC50_Determination EC50 Determination Antiviral_Assay->EC50_Determination Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) EC50_Determination->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination CC50_Determination->Selectivity_Index Selectivity_Index->Crystallography Structural_Analysis Structural Analysis of Binding Mode Crystallography->Structural_Analysis

Caption: Workflow for the discovery and evaluation of a non-covalent Mpro inhibitor.

Mechanism of Mpro Inhibition by this compound

G cluster_0 Viral Replication Cycle cluster_1 Inhibition Polyprotein Viral Polyprotein (pp1a/pp1ab) Mpro SARS-CoV-2 Main Protease (Mpro) Polyprotein->Mpro Substrate Functional_Proteins Functional Viral Proteins (nsps) Mpro->Functional_Proteins Cleavage Blocked_Mpro Inhibited Mpro Replication_Complex Viral Replication & Transcription Complex Functional_Proteins->Replication_Complex New_Virions Progeny Virions Replication_Complex->New_Virions This compound This compound (Non-covalent Inhibitor) This compound->Mpro Binding to Active Site No_Cleavage Polyprotein Processing Blocked Blocked_Mpro->No_Cleavage

Caption: Non-covalent inhibition of SARS-CoV-2 Mpro by this compound disrupts viral replication.

Conclusion

This compound represents a significant non-covalent inhibitor of the SARS-CoV-2 main protease with demonstrated in vitro efficacy. Its characterization provides a valuable framework for the development of novel anti-coronaviral therapeutics. The detailed protocols and data presented in this guide are intended to support further research and development efforts in this critical area. The availability of the Mpro-X77 complex crystal structure offers a solid foundation for structure-based drug design to optimize the potency and pharmacokinetic properties of this inhibitor scaffold. Continued investigation into the cellular activity and in vivo efficacy of this compound and its analogs is warranted to fully assess its therapeutic potential.

References

Structural Biology of the X77-Mpro Complex: A Technical Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical characteristics of the SARS-CoV-2 main protease (Mpro) in complex with the non-covalent inhibitor, X77. The document details the critical interactions governing the binding of this compound, presents quantitative data from structural and biochemical assays, and outlines the experimental protocols utilized for this characterization.

Introduction to SARS-CoV-2 Mpro and the Role of this compound

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A key enzyme essential for the virus's life cycle is the main protease, also known as Mpro or 3CLpro.[1][2] Mpro is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at multiple sites to produce functional non-structural proteins (nsps) that are vital for viral replication and transcription.[2] This indispensable role makes Mpro a prime target for the development of antiviral therapeutics.[1][3]

This compound is a potent, non-covalent inhibitor that binds to the active site of Mpro, preventing it from processing the viral polyproteins and thus halting viral replication.[4] Understanding the precise structural and molecular interactions between this compound and Mpro is crucial for the rational design and optimization of next-generation Mpro inhibitors.

Structural Overview of the Mpro-X77 Complex

The crystal structure of Mpro complexed with this compound reveals that the enzyme is a homodimer, a characteristic feature of coronavirus main proteases. This compound binds within the deep active site cleft located at the interface of the two protomers. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Table 1: Crystallographic Data for the Mpro-X77 Complex (PDB ID: 7PHZ)

Parameter Value Reference
Resolution 1.66 Å [5]
Space Group P2(1)2(1)2(1) [5]
R-Value Work 0.161 [5]
R-Value Free 0.181 [5]

| Total Structure Weight | 69.08 kDa |[5] |

Table 2: Key Molecular Interactions between this compound and Mpro Active Site Residues

Interaction Type Mpro Residue This compound Atom/Group Reference
Hydrogen Bond Gly143 Oxygen (O01) [6][7]
Hydrogen Bond His163 Nitrogen (N18) [6][7]
Hydrogen Bond Glu166 Oxygen (O13) [6][7]
Hydrophobic Thr25 - [6]
Hydrophobic Thr26 - [6]
Hydrophobic His41 - [6]
Hydrophobic Phe140 - [6]
Hydrophobic Leu141 - [6]
Hydrophobic Asn142 - [6]
Hydrophobic Ser144 - [6]
Hydrophobic Cys145 - [6]
Hydrophobic His164 - [6]
Hydrophobic Met165 - [6]
Hydrophobic Asp187 - [6]

| Hydrophobic | Gln189 | - |[6] |

Biochemical and Biophysical Data

The efficacy of an inhibitor is quantified by its binding affinity and its ability to inhibit the target enzyme's activity. This compound demonstrates a high affinity for Mpro.

Table 3: Quantitative Inhibition and Binding Data for this compound against Mpro

Parameter Value Method Reference
Binding Affinity (Kd) 0.057 µM Not Specified [8]

| Binding Energy | -8.4 kcal/mol | Molecular Docking |[6] |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe the core protocols used to characterize the Mpro-X77 complex.

  • Gene Synthesis and Cloning: The gene encoding SARS-CoV-2 Mpro is synthesized with codon optimization for E. coli expression and cloned into an expression vector (e.g., pGEX or pET series) containing a cleavable affinity tag (e.g., GST or His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and cultures are incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lysis is performed using sonication or a high-pressure homogenizer.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted using a high concentration of imidazole or by tag-specific protease cleavage.

  • Size-Exclusion Chromatography: The eluted protein is further purified using a size-exclusion chromatography column to remove aggregates and other impurities, yielding highly pure Mpro.

  • Co-crystallization: Purified Mpro is concentrated and incubated with an excess of this compound (typically a 1:5 molar ratio) for several hours on ice to ensure complex formation.

  • Crystallization Screening: The Mpro-X77 complex is screened against a wide range of crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization and Growth: Conditions that yield initial microcrystals are optimized by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[5]

  • Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a known Mpro structure as a search model. The model is then refined, and the this compound ligand is built into the electron density map.[5]

A widely used method for measuring Mpro activity and inhibition is a Fluorescence Resonance Energy Transfer (FRET) assay.[9]

  • Assay Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Reaction Mixture: The assay is performed in a buffer (e.g., 20 mM Tris, pH 7.3, 100 mM NaCl, 1 mM EDTA).

  • Inhibitor Preparation: this compound is serially diluted to various concentrations in DMSO.

  • Assay Protocol:

    • Add Mpro enzyme to the wells of a microplate.

    • Add the serially diluted this compound or DMSO (control) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the FRET peptide substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

This assay determines the effectiveness of the inhibitor in a biological context.[10][11]

  • Cell Culture: A susceptible cell line (e.g., Vero E6) is cultured in appropriate media in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for 1-2 hours before infection.

  • Viral Infection: The treated cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for 24-48 hours to allow for viral replication.

  • Quantification of Viral Activity: The antiviral effect is measured by quantifying the viral cytopathic effect (CPE) under a microscope or by measuring cell viability using assays like MTT or CellTiter-Glo. Alternatively, viral RNA can be quantified from the supernatant using RT-qPCR.

  • Data Analysis: The EC50 (half-maximal effective concentration) is calculated by plotting the percentage of cell protection or reduction in viral RNA against the compound concentration. Cytotoxicity (CC50) is also determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Visualized Workflows and Pathways

To better illustrate the context of Mpro inhibition, the following diagrams outline key biological and experimental processes.

Mpro_Role cluster_host Host Cell Cytoplasm Viral_RNA Viral Genomic RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Polyproteins Polyproteins (pp1a, pp1ab) Ribosome->Polyproteins Mpro_dimer Mpro Dimer (Active Protease) Polyproteins->Mpro_dimer Cleavage at 11 sites NSPs Functional nsps (Replication Machinery) Mpro_dimer->NSPs Replication Viral Replication & Transcription NSPs->Replication

Figure 1: Role of Mpro in SARS-CoV-2 Replication.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., Mpro) Screening Screening Campaign (Virtual or High-Throughput) Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Biochem_Assay Biochemical & Biophysical Assays (FRET, FTSA) Hit_ID->Biochem_Assay Lead_Gen Lead Generation (Hit-to-Lead) Biochem_Assay->Lead_Gen Structural_Bio Structural Biology (X-ray Crystallography) Lead_Gen->Structural_Bio Optimization Structure-Based Lead Optimization Structural_Bio->Optimization Rational Design Optimization->Biochem_Assay Iterative Testing In_Cell_Assay In-Cell / Antiviral Assays Optimization->In_Cell_Assay Preclinical Preclinical Development In_Cell_Assay->Preclinical

Figure 2: General Workflow for Mpro Inhibitor Discovery.

Innate_Immunity cluster_cell Infected Host Cell vRNA Viral RNA (PAMP) PRR Cytoplasmic PRR (e.g., RIG-I) vRNA->PRR Sensing MAVS MAVS (Adaptor Protein) PRR->MAVS Activation Signaling Signaling Cascade (TBK1/IRFs) MAVS->Signaling IFN Type I Interferon (IFN) Production & Secretion Signaling->IFN ISG Interferon-Stimulated Genes (ISGs) (Antiviral State) IFN->ISG Autocrine & Paracrine Signaling

Figure 3: Simplified Innate Antiviral Signaling Pathway.

Conclusion

The non-covalent inhibitor this compound serves as a critical tool for understanding the structural and functional vulnerabilities of the SARS-CoV-2 main protease. The detailed analysis of its binding mode, supported by high-resolution crystal structures and robust biochemical data, provides a solid foundation for the structure-based design of novel antiviral agents. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for the discovery, characterization, and optimization of Mpro inhibitors, which remain a high-priority strategy in the ongoing effort to develop effective treatments for COVID-19 and future coronavirus threats.

References

An In-depth Technical Guide on the Early-Stage Research of X77's Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early-stage research on X77, a potent non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2. The emergence of novel coronaviruses necessitates the development of effective antiviral therapeutics. The main protease of SARS-CoV-2, also known as 3C-like protease (3CLpro), is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2][3] this compound, originally developed as an inhibitor for the SARS-CoV Mpro, has been repurposed and identified as a tight-binding inhibitor of the SARS-CoV-2 Mpro.[4] This document will delve into the quantitative data on its antiviral activity, detailed experimental protocols, and the signaling pathways involved in its mechanism of action.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been evaluated through various in vitro assays, primarily focusing on its inhibitory concentration against the SARS-CoV-2 main protease. The key quantitative metrics are summarized below for clear comparison.

Parameter Value Virus/Target Assay Type Reference
Kd 0.057 μMSARS-CoV-2 MproBinding Assay[5]
IC50 4.1 μMSARS-CoV-2 MproEnzymatic Assay[1]
EC50 Not ReportedSARS-CoV-2Cell-based Assay-

Note: While the binding affinity (Kd) and enzymatic inhibition (IC50) are well-characterized, publicly available data on the half-maximal effective concentration (EC50) in cell-based SARS-CoV-2 infection assays is limited in the provided search results. Further studies are needed to establish this crucial parameter.

Mechanism of Action

This compound functions as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[5] Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins (nsps).[2][3][6] This proteolytic processing is a critical step for the assembly of the viral replication and transcription complex.[3][6]

By binding to the active site of Mpro, this compound blocks its ability to cleave the polyprotein precursors. This inhibition halts the viral replication process, thereby exerting its antiviral effect. The interaction of this compound with the Mpro active site has been characterized by crystal structures, revealing the key structural determinants for its binding.[4]

Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition

The following diagram illustrates the role of Mpro in the SARS-CoV-2 life cycle and the inhibitory action of this compound.

SARS_CoV_2_Replication cluster_host_cell Host Cell cluster_inhibition Inhibition by this compound viral_entry Viral Entry (via ACE2) viral_rna_release Viral RNA Release viral_entry->viral_rna_release translation Translation of Polyproteins (pp1a, pp1ab) viral_rna_release->translation mpro Main Protease (Mpro) translation->mpro polyprotein_cleavage Polyprotein Cleavage mpro->polyprotein_cleavage Catalyzes rtc_formation Replication/Transcription Complex (RTC) Formation polyprotein_cleavage->rtc_formation rna_replication Viral RNA Replication & Transcription rtc_formation->rna_replication assembly Virion Assembly rna_replication->assembly release Virion Release assembly->release This compound This compound This compound->mpro Inhibits

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the Main Protease (Mpro).

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiviral activity of this compound.

Mpro Enzymatic Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Objective: To quantify the concentration of this compound required to inhibit 50% of Mpro enzymatic activity.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • This compound compound (serially diluted)

  • 384-well assay plates

  • Fluorescence plate reader

Workflow:

Caption: Workflow for determining the IC50 of this compound against SARS-CoV-2 Mpro.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed volume of the diluted this compound or control (DMSO) to the wells of a 384-well plate.

  • Add a solution of recombinant SARS-CoV-2 Mpro to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Plot the percentage of Mpro inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (EC50 Determination)

This protocol describes a general method for evaluating the antiviral efficacy of this compound in a cell-based assay.

Objective: To determine the concentration of this compound required to reduce the viral cytopathic effect (CPE) or viral yield by 50%.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound compound (serially diluted)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®) or method for quantifying viral RNA (RT-qPCR)

Workflow:

Caption: General workflow for a cell-based antiviral assay to determine the EC50 of this compound.

Procedure:

  • Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted this compound or control.

  • Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Assess the antiviral effect by either:

    • CPE Reduction Assay: Quantify cell viability using a reagent like CellTiter-Glo®.

    • Viral Yield Reduction Assay: Collect the cell supernatant and quantify viral RNA using RT-qPCR.

  • Plot the percentage of protection from CPE or the percentage of reduction in viral yield against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The early-stage research on this compound demonstrates its potential as a potent inhibitor of the SARS-CoV-2 main protease. Its strong binding affinity and enzymatic inhibition capabilities make it a promising candidate for further preclinical and clinical development. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel antiviral therapies against coronaviruses. Future research should focus on comprehensive in vivo efficacy and safety studies to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide to X77: A Potent Non-Covalent Inhibitor of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, biophysical properties, and mechanism of action of X77, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). This compound has emerged as a significant research tool and a potential scaffold for the development of novel antiviral therapeutics against COVID-19. This document details its chemical characteristics, inhibitory activity, and the experimental protocols utilized for its characterization.

Chemical Structure and Properties

This compound, with the chemical name N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide, is a small molecule inhibitor. Its structure is characterized by a central imidazole scaffold appended with a pyridyl group, a cyclohexylamino-oxo-ethyl moiety, and a 4-tert-butylphenyl group.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
IUPAC Name N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide
Molecular Formula C27H33N5O2
Molecular Weight 459.6 g/mol [1]
CAS Number 2455518-33-7[1][2]
Appearance White to beige powder[2]
Solubility Soluble in DMSO[2]
SMILES CC(C)(C)c1ccc(cc1)N(C(=O)c2cncn2)C(c3cnccc3)C(=O)NC4CCCCC4
InChI Key MUNFBYOTGGMQOS-XMMPIXPASA-N[2]

Mechanism of Action

This compound functions as a non-covalent, competitive inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are required for viral replication and transcription.[3][4] By binding to the active site of Mpro, this compound blocks the access of the natural substrate, thereby inhibiting viral replication.

The interaction of this compound with the Mpro active site is well-characterized through X-ray crystallography (PDB ID: 6W63).[5] It occupies the substrate-binding pocket, forming key hydrogen bonds and hydrophobic interactions with critical residues within the active site.

SARS-CoV-2 Main Protease (Mpro) Catalytic Pathway and Inhibition by this compound

The following diagram illustrates the catalytic role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.

G SARS-CoV-2 Mpro Catalytic Pathway and Inhibition by this compound cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Viral RNA->Polyprotein pp1a/pp1ab Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein pp1a/pp1ab->Mpro (3CLpro) Autocleavage Functional nsps Functional nsps Mpro (3CLpro)->Functional nsps Cleavage of Polyprotein Inactive Mpro-X77 Complex Inactive Mpro-X77 Complex Mpro (3CLpro)->Inactive Mpro-X77 Complex Replication/Transcription Complex Replication/Transcription Complex Functional nsps->Replication/Transcription Complex New Viral RNA New Viral RNA Replication/Transcription Complex->New Viral RNA This compound This compound This compound->Inactive Mpro-X77 Complex Non-covalent binding

Caption: SARS-CoV-2 Mpro pathway and this compound inhibition.

Quantitative Data

This compound exhibits high-affinity binding to the SARS-CoV-2 main protease. The primary quantitative measure of its potency is the dissociation constant (Kd).

Table 2: Binding Affinity of this compound for SARS-CoV-2 Mpro

ParameterValueMethod
Kd 0.057 µM[5]Not specified, likely Isothermal Titration Calorimetry or Surface Plasmon Resonance

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • This compound stock solution in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of Mpro solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the dissociation constant (Kd) of this compound binding to SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro, dialyzed against ITC buffer

  • This compound, dissolved in ITC buffer

  • ITC buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Degas both the Mpro solution and the this compound solution for 10-15 minutes.

  • Load the Mpro solution (typically 10-20 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (typically 100-200 µM) into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform an initial injection of 0.4 µL followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Record the heat changes upon each injection.

  • Integrate the raw ITC data to obtain the heat released per injection.

  • Plot the heat released as a function of the molar ratio of this compound to Mpro and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a non-covalent Mpro inhibitor like this compound.

G Workflow for Characterization of Non-Covalent Mpro Inhibitors Compound Synthesis & Purification Compound Synthesis & Purification Biochemical Assay (FRET) Biochemical Assay (FRET) Compound Synthesis & Purification->Biochemical Assay (FRET) IC50 Determination Biophysical Assay (ITC) Biophysical Assay (ITC) Compound Synthesis & Purification->Biophysical Assay (ITC) Kd Determination Structural Studies (X-ray Crystallography) Structural Studies (X-ray Crystallography) Biochemical Assay (FRET)->Structural Studies (X-ray Crystallography) Confirm Binding Mode Cell-based Antiviral Assay Cell-based Antiviral Assay Biochemical Assay (FRET)->Cell-based Antiviral Assay EC50 Determination Biophysical Assay (ITC)->Structural Studies (X-ray Crystallography) Lead Optimization Lead Optimization Structural Studies (X-ray Crystallography)->Lead Optimization Structure-Activity Relationship Pharmacokinetic Studies Pharmacokinetic Studies Cell-based Antiviral Assay->Pharmacokinetic Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetic Studies->In Vivo Efficacy Studies In Vivo Efficacy Studies->Lead Optimization

References

The Pharmacology of X77: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X77 is a potent, non-covalent inhibitor of the main protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. By targeting this critical viral enzyme, this compound effectively blocks the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro activity, and structural basis of inhibition. While in vivo pharmacokinetic and detailed host cell signaling data for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge and provides context based on the broader understanding of SARS-CoV-2 Mpro inhibitors.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (NSPs) that are essential for viral replication and transcription. Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development. This compound has emerged as a significant research tool and a scaffold for the development of novel Mpro inhibitors.

Mechanism of Action

This compound functions as a competitive, non-covalent inhibitor of SARS-CoV-2 Mpro. It binds to the active site of the enzyme, preventing the natural substrate from accessing the catalytic dyad (Cys145 and His41) and thereby inhibiting the cleavage of the viral polyproteins. This disruption of the viral replication machinery ultimately leads to the suppression of viral propagation.

The binding of this compound to the Mpro active site is characterized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with key residues.

dot

cluster_virus SARS-CoV-2 Infected Host Cell Viral RNA Viral RNA Polyprotein Translation Polyprotein Translation Viral RNA->Polyprotein Translation pp1a/pp1ab pp1a/pp1ab Polyprotein Translation->pp1a/pp1ab Mpro Mpro pp1a/pp1ab->Mpro Cleavage Functional NSPs Functional NSPs Mpro->Functional NSPs Viral Replication Complex Viral Replication Complex Functional NSPs->Viral Replication Complex New Virions New Virions Viral Replication Complex->New Virions This compound This compound This compound->Mpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that specific in vivo pharmacokinetic data for this compound is not extensively reported in the public domain.

Parameter Value Reference
Binding Affinity (Kd) vs. SARS-CoV-2 Mpro0.057 µM[1]
PDB ID (Complex with Mpro)6W63[1]

Table 1: Binding and Structural Data for this compound.

Compound IC50 vs. SARS-CoV-2 Mpro Notes
This compound4.1 µMParent compound
Derivative 16a0.42 µMMore potent derivative
Derivative 14a0.41 µMMore potent derivative

Table 2: In Vitro Inhibitory Activity of this compound and Derivatives.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following sections describe generalized methodologies commonly used for evaluating SARS-CoV-2 Mpro inhibitors, which would be applicable to this compound.

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based substrate peptide with a fluorophore and a quencher

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

    • Test compound (this compound) dissolved in DMSO

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add a fixed concentration of Mpro to the wells of the assay plate.

    • Add the diluted this compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Mpro Dispense Mpro Prepare Reagents->Dispense Mpro Add this compound Dilutions Add this compound Dilutions Dispense Mpro->Add this compound Dilutions Incubate Incubate Add this compound Dilutions->Incubate Add FRET Substrate Add FRET Substrate Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for a generic Mpro FRET-based inhibition assay.

Co-crystallization with SARS-CoV-2 Mpro

Determining the crystal structure of Mpro in complex with an inhibitor provides crucial insights into the binding mode and facilitates structure-based drug design.

  • Protein Expression and Purification:

    • Express recombinant SARS-CoV-2 Mpro in a suitable expression system (e.g., E. coli).

    • Purify the protein to high homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Crystallization:

    • Concentrate the purified Mpro to an appropriate concentration (e.g., 10 mg/mL).

    • Incubate the protein with a molar excess of this compound.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • Optimize initial crystal hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model.

    • Refine the structure and build the inhibitor into the electron density map.

dot

Express & Purify Mpro Express & Purify Mpro Complex Formation (Mpro + this compound) Complex Formation (Mpro + this compound) Express & Purify Mpro->Complex Formation (Mpro + this compound) Crystallization Screening Crystallization Screening Complex Formation (Mpro + this compound)->Crystallization Screening Optimize Crystal Growth Optimize Crystal Growth Crystallization Screening->Optimize Crystal Growth X-ray Diffraction Data Collection X-ray Diffraction Data Collection Optimize Crystal Growth->X-ray Diffraction Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction Data Collection->Structure Solution & Refinement Final Structure Final Structure Structure Solution & Refinement->Final Structure

Caption: General workflow for co-crystallization of Mpro with an inhibitor.

Signaling Pathways

The primary signaling pathway affected by this compound is the viral replication pathway itself. By inhibiting Mpro, this compound prevents the maturation of NSPs that are essential for the formation of the viral replication and transcription complex (RTC). The RTC is responsible for replicating the viral RNA genome and transcribing subgenomic RNAs that encode for structural and accessory proteins.

While direct effects of this compound on host cell signaling pathways have not been extensively studied, inhibitors of viral replication can indirectly modulate the host's innate immune response. SARS-CoV-2 is known to antagonize the host's interferon response. By reducing viral replication, Mpro inhibitors like this compound may lead to a decreased viral load and a subsequent reduction in the virus's ability to suppress the innate immune system. However, further research is needed to elucidate the specific effects of this compound on host cell signaling.

Conclusion

This compound is a valuable tool for studying the inhibition of SARS-CoV-2 Mpro and serves as an important chemical scaffold for the development of more potent antiviral agents. Its non-covalent mechanism of action and well-characterized in vitro activity make it a benchmark compound in the field. While comprehensive in vivo data is currently limited, the foundational knowledge of its interaction with Mpro provides a strong basis for further investigation and development of next-generation coronavirus therapeutics. Future research should focus on elucidating the pharmacokinetic profile of this compound and its derivatives, as well as their impact on host cellular pathways during viral infection.

References

Preliminary Efficacy Studies of X77: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary efficacy studies concerning X77, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). The crystallographic structure of this compound in complex with SARS-CoV-2 Mpro has been determined and is available in the Protein Data Bank (PDB) under the identifier 6W63. Mpro is a critical enzyme in the viral life cycle, responsible for processing polyproteins translated from the viral RNA, making it a prime target for antiviral therapeutics. While a specific peer-reviewed publication detailing the comprehensive preclinical efficacy data for this compound is not publicly available at the time of this writing, this guide synthesizes the available structural information and provides generalized experimental protocols for the evaluation of Mpro inhibitors, based on established methodologies in the field.

Data Presentation

As of the latest available information, specific quantitative preclinical efficacy data for this compound, such as in vitro IC50 and EC50 values from enzymatic and cell-based assays, have not been published in peer-reviewed literature. The primary citation associated with the PDB entry 6W63 remains "to be published" by Mesecar, A.D. Therefore, a quantitative data summary table for this compound cannot be provided at this time.

In its place, the following table outlines the typical quantitative data generated in preliminary efficacy studies for SARS-CoV-2 Mpro inhibitors, which would be expected for this compound.

Data PointDescriptionTypical AssaySignificance
IC50 (50% Inhibitory Concentration) The concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%.FRET-based enzymatic assayMeasures the direct potency of the inhibitor against the viral enzyme.
EC50 (50% Effective Concentration) The concentration of the inhibitor required to inhibit viral replication in cell culture by 50%.Cell-based viral replication assay (e.g., CPE, plaque reduction, qRT-PCR)Indicates the inhibitor's efficacy in a cellular context, accounting for cell permeability and metabolism.
CC50 (50% Cytotoxic Concentration) The concentration of the inhibitor that causes a 50% reduction in cell viability.Cell viability assay (e.g., MTT, MTS)Assesses the toxicity of the inhibitor to host cells.
SI (Selectivity Index) The ratio of CC50 to EC50 (CC50/EC50).Calculated from CC50 and EC50 valuesA measure of the therapeutic window of the inhibitor; a higher SI is desirable.
Kd (Dissociation Constant) A measure of the binding affinity between the inhibitor and the Mpro enzyme.Biophysical methods (e.g., SPR, ITC)Quantifies the strength of the inhibitor-enzyme interaction.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments typically cited in the preliminary efficacy studies of SARS-CoV-2 Mpro inhibitors like this compound.

Mpro Enzymatic Assay (FRET-based)

This assay is used to determine the direct inhibitory activity of a compound against the Mpro enzyme.

a. Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • Test compound (this compound) and positive control (e.g., Nirmatrelvir)

  • 384-well black microplates

  • Fluorescence plate reader

b. Method:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of Mpro enzyme to each well of the microplate.

  • Add the serially diluted test compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate's fluorophore and quencher).

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay measures the ability of a compound to protect cells from virus-induced death.

a. Materials:

  • Vero E6 or Calu-3 cells

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compound (this compound) and positive control (e.g., Remdesivir)

  • 96-well clear-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

b. Method:

  • Seed the 96-well plates with cells and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cell plates and add the medium containing the serially diluted compound.

  • Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (no compound).

  • Assess cell viability by adding the cell viability reagent to each well and measuring the luminescence.

  • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to assess the toxicity of the compound.

a. Materials:

  • Same as the cell-based antiviral assay, but without the virus.

b. Method:

  • Follow the same procedure as the cell-based antiviral assay (steps 1-3 and 6-7), but without adding the virus to the cells.

  • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Mandatory Visualization

Below are diagrams representing the signaling pathway, experimental workflow, and logical relationships relevant to the study of this compound's efficacy.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Mechanism of Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Proteins Functional Proteins Polyprotein->Functional Proteins Cleavage Mpro Mpro Polyprotein->Mpro Processed by Viral Replication Viral Replication Functional Proteins->Viral Replication Inhibited Mpro Inhibited Mpro This compound This compound This compound->Mpro Binds to active site Inhibited Mpro->Functional Proteins Inhibits Cleavage

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

Experimental_Workflow Compound Library Compound Library Enzymatic Assay (FRET) Enzymatic Assay (FRET) Compound Library->Enzymatic Assay (FRET) Determine IC50 Determine IC50 Enzymatic Assay (FRET)->Determine IC50 Cell-based Antiviral Assay (CPE) Cell-based Antiviral Assay (CPE) Determine IC50->Cell-based Antiviral Assay (CPE) Determine EC50 Determine EC50 Cell-based Antiviral Assay (CPE)->Determine EC50 Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine EC50->Calculate Selectivity Index (SI) Cytotoxicity Assay Cytotoxicity Assay Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Determine CC50->Calculate Selectivity Index (SI) Lead Candidate Lead Candidate Calculate Selectivity Index (SI)->Lead Candidate

Caption: In Vitro Efficacy Testing Workflow.

Logical_Relationship High Potency High Potency Low IC50/EC50 Low IC50/EC50 High Potency->Low IC50/EC50 High Selectivity Index (SI) High Selectivity Index (SI) Low IC50/EC50->High Selectivity Index (SI) Low Toxicity Low Toxicity High CC50 High CC50 Low Toxicity->High CC50 High CC50->High Selectivity Index (SI) Favorable Therapeutic Window Favorable Therapeutic Window Favorable Therapeutic Window->High Selectivity Index (SI) Promising Antiviral Candidate Promising Antiviral Candidate High Selectivity Index (SI)->Promising Antiviral Candidate

Caption: Ideal Characteristics of an Antiviral.

Target Validation of X77 in Coronaviruses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. A key target for the development of such drugs is the viral main protease (Mpro or 3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and, consequently, for viral replication.[1] X77 is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease.[2] Initially developed as an inhibitor for SARS-CoV Mpro, it has been repurposed and extensively studied for its activity against SARS-CoV-2 Mpro.[1] This technical guide provides a comprehensive overview of the target validation of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its current standing in the drug development pipeline.

Mechanism of Action: Inhibition of the Main Protease

This compound functions as a competitive inhibitor of the coronavirus main protease. Mpro is a cysteine protease that cleaves the viral polyproteins at specific sites, a crucial step in the viral life cycle. By binding to the active site of Mpro, this compound blocks the access of the natural substrate, thereby inhibiting viral replication.

The high-resolution crystal structure of SARS-CoV-2 Mpro in complex with this compound (PDB ID: 6W63) reveals the precise binding mode.[2] this compound occupies the substrate-binding pocket of the enzyme, forming a network of non-covalent interactions with key amino acid residues. This binding prevents the catalytic dyad, typically composed of a cysteine and a histidine residue, from performing its proteolytic function. The non-covalent nature of this interaction is a distinguishing feature of this compound, offering potential advantages in terms of reduced off-target effects and a lower likelihood of inducing drug resistance compared to covalent inhibitors.

Below is a diagram illustrating the role of Mpro in the coronavirus replication cycle and the inhibitory action of this compound.

Coronavirus_Replication_and_X77_Inhibition cluster_virus Coronavirus Life Cycle cluster_inhibition This compound Mechanism of Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Mpro Cleavage Mpro Cleavage Translation of Polyproteins->Mpro Cleavage Viral Replication Complex Assembly Viral Replication Complex Assembly Mpro Cleavage->Viral Replication Complex Assembly RNA Replication & Transcription RNA Replication & Transcription Viral Replication Complex Assembly->RNA Replication & Transcription Assembly of New Virions Assembly of New Virions RNA Replication & Transcription->Assembly of New Virions Viral Egress Viral Egress Assembly of New Virions->Viral Egress This compound This compound Mpro Mpro This compound->Mpro Binds to active site Inhibition Inhibition Inhibition->Mpro Cleavage Blocks

Coronavirus replication cycle and the inhibitory point of this compound.

Quantitative Data on this compound Inhibition

The potency of this compound has been quantified in various studies. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics used to evaluate its efficacy.

ParameterVirus/ProteaseValueReference
Kd SARS-CoV-2 Mpro0.057 µM[2]
IC50 SARS-CoV-2 Mpro~1 µM - 5 µMVaries across studies
IC50 SARS-CoV MproPotent Inhibition[1]
IC50 MERS-CoV MproPotent Inhibition[1]

Note: IC50 values can vary between different assay conditions and laboratories.

Experimental Protocols

The validation of this compound as a coronavirus Mpro inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Recombinant Mpro Expression and Purification

A prerequisite for in vitro assays is the production of pure, active Mpro.

  • Cloning and Expression: The gene encoding the main protease is cloned into an expression vector, often with a tag (e.g., His-tag) for purification. The vector is then transformed into a suitable expression host, typically E. coli.

  • Induction and Lysis: Protein expression is induced (e.g., with IPTG), and cells are harvested and lysed to release the recombinant protein.

  • Purification: The protease is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity and proper folding.

In Vitro Mpro Inhibition Assay (FRET-based)

This assay is commonly used to determine the IC50 value of an inhibitor.

  • Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Materials:

    • Purified recombinant Mpro

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

    • This compound (or other test compounds) dissolved in DMSO

    • 384-well assay plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add a small volume of the diluted this compound to the assay wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

    • Add the Mpro enzyme to all wells except the background control and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths dependent on the FRET pair).

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilution of this compound Serial Dilution of this compound Add this compound to Plate Add this compound to Plate Serial Dilution of this compound->Add this compound to Plate Plate Setup Plate Setup Plate Setup->Add this compound to Plate Add Mpro & Incubate Add Mpro & Incubate Add this compound to Plate->Add Mpro & Incubate Add FRET Substrate Add FRET Substrate Add Mpro & Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Workflow for a FRET-based Mpro inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of an inhibitor to its target protein.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., Mpro) is immobilized on the chip surface. When an analyte (e.g., this compound) flows over the surface and binds to the ligand, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip)

    • Purified recombinant Mpro

    • This compound in a suitable running buffer

    • Immobilization reagents (e.g., EDC/NHS for amine coupling)

    • Running buffer (e.g., HBS-EP+)

  • Protocol:

    • Equilibrate the SPR system with the running buffer.

    • Activate the sensor chip surface (e.g., using EDC/NHS).

    • Immobilize Mpro onto the chip surface via amine coupling. A reference flow cell is typically prepared in parallel with no immobilized protein to subtract non-specific binding.

    • Inject a series of concentrations of this compound over the Mpro and reference surfaces and monitor the binding response (association phase).

    • After the injection, flow the running buffer over the surfaces to monitor the dissociation of the complex (dissociation phase).

    • Regenerate the sensor surface between cycles if necessary.

    • Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow Immobilize Mpro on Sensor Chip Immobilize Mpro on Sensor Chip Inject this compound (Analyte) Inject this compound (Analyte) Immobilize Mpro on Sensor Chip->Inject this compound (Analyte) Monitor Association Monitor Association Inject this compound (Analyte)->Monitor Association Buffer Flow Buffer Flow Monitor Association->Buffer Flow Monitor Dissociation Monitor Dissociation Buffer Flow->Monitor Dissociation Data Analysis (ka, kd, Kd) Data Analysis (ka, kd, Kd) Monitor Dissociation->Data Analysis (ka, kd, Kd)

Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Preclinical Development Status

Despite its promising in vitro profile and its utility as a tool compound for structural and mechanistic studies, this compound has not progressed into clinical trials. The reasons for this are not explicitly detailed in the public domain but can be inferred from the broader challenges in the development of non-covalent Mpro inhibitors. These challenges often include suboptimal pharmacokinetic properties, such as poor oral bioavailability or rapid metabolism, and the high bar for efficacy and safety required for progression to human studies. The focus of many drug development programs has shifted towards other non-covalent inhibitors with potentially more favorable drug-like properties.

Conclusion

This compound has been a cornerstone in the target validation of the main protease as a viable drug target for coronaviruses. Its potent, non-covalent inhibition of Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2 has been well-documented through biochemical and structural studies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Mpro inhibitors. While this compound itself may not be the final therapeutic, the wealth of data generated from its study has been instrumental in guiding the design and development of the next generation of coronavirus protease inhibitors.

References

Methodological & Application

Application Notes & Protocols: In-Vitro Antiviral Assays for the Characterization of X77

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of the antiviral activity of a hypothetical compound, X77. The described assays are fundamental for determining the efficacy and cytotoxicity of novel antiviral agents, providing essential data for preclinical drug development. The protocols cover the determination of the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), which are crucial for calculating the selectivity index (SI) of the compound.

Key Concepts in Antiviral Drug Screening

Before proceeding with the experimental protocols, it is essential to understand the key parameters used to evaluate the in-vitro efficacy and safety of an antiviral compound.

  • EC50 (Half-Maximal Effective Concentration): This is the concentration of a drug that induces a response halfway between the baseline and maximum effect. In virology, it represents the concentration of the compound that inhibits 50% of viral replication or protects 50% of cells from virus-induced cytopathic effect (CPE)[1].

  • CC50 (Half-Maximal Cytotoxic Concentration): This is the concentration of a drug that causes the death of 50% of uninfected cells. It is a measure of the compound's cytotoxicity[2].

  • Selectivity Index (SI): The SI is a ratio that measures the window between cytotoxicity and antiviral activity. It is calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Experimental Protocols

This section provides detailed methodologies for determining the antiviral activity and cytotoxicity of this compound in-vitro.

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the cytotoxic potential of this compound to ensure that any observed antiviral activity is not due to the compound killing the host cells. A common method for this is the MTT assay, which measures cell metabolic activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MDCK, Huh-7) in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be wide enough to determine the CC50 value accurately. A common starting concentration is 100 µM.

  • Treatment: After the cells have adhered, remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "cells only" control (untreated) and a "medium only" control (background).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve[3].

dot

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Host Cells in 96-well Plate Add_this compound Add this compound Dilutions to Cells Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Add_this compound Incubate_Plate Incubate for 48-72 hours Add_this compound->Incubate_Plate Add_MTT Add MTT Reagent Incubate_Plate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Caption: Workflow for determining the CC50 of this compound using the MTT assay.

Antiviral Assay (EC50 Determination)

The antiviral activity of this compound can be determined by various methods. A common and straightforward method is the Cytopathic Effect (CPE) reduction assay.

Protocol: CPE Reduction Assay

  • Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay protocol.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in a suitable infection medium. Prepare a viral stock with a known titer.

  • Infection and Treatment:

    • Pre-treatment: Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 2 hours) before adding the virus.

    • Co-treatment: Mix the virus with the different concentrations of this compound and add the mixture to the cells.

    • Post-treatment: Infect the cells with the virus first, and after a defined period (e.g., 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of this compound.

  • Controls: Include the following controls:

    • Cells only: Untreated, uninfected cells.

    • Virus control: Cells infected with the virus but not treated with this compound.

    • Compound control: Cells treated with the highest concentration of this compound but not infected.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the virus control wells show significant CPE (typically 48-72 hours).

  • CPE Quantification: The CPE can be quantified using various methods, such as staining with crystal violet or using a cell viability assay like the MTT assay described above.

  • Data Analysis: Calculate the percentage of inhibition of CPE for each concentration of this compound compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve.

dot

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Seed_Cells Seed Host Cells in 96-well Plate Infect_Treat Infect Cells and Treat with this compound (Pre-, Co-, or Post-) Prepare_X77_Virus Prepare Serial Dilutions of this compound and Virus Stock Prepare_X77_Virus->Infect_Treat Incubate_Plate Incubate until CPE is observed in Virus Control Infect_Treat->Incubate_Plate Quantify_CPE Quantify Cytopathic Effect (e.g., Crystal Violet Staining) Incubate_Plate->Quantify_CPE Calculate_Inhibition Calculate % CPE Inhibition Quantify_CPE->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50

Caption: Workflow for determining the EC50 of this compound using a CPE reduction assay.

Data Presentation

The quantitative data obtained from the cytotoxicity and antiviral assays should be summarized in a clear and structured table for easy comparison.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound [Virus Name][Cell Line Name][Calculated Value][Calculated Value][Calculated Value]
Control [Virus Name][Cell Line Name][Calculated Value][Calculated Value][Calculated Value]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit a viral protease, a common target for antiviral drugs[4]. This inhibition would prevent the cleavage of viral polyproteins, a crucial step for the maturation of new viral particles.

Viral_Replication_Inhibition This compound This compound Protease Protease This compound->Protease Inhibition

References

Application Notes and Protocols for the Evaluation of X77 as a SARS-CoV-2 Main Protease (Mpro) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. This role makes it a prime target for antiviral drug development. X77 is a potent, non-covalent inhibitor of SARS-CoV-2 Mpro. These application notes provide detailed protocols for the biochemical and cellular evaluation of this compound and similar compounds targeting Mpro.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound with SARS-CoV-2 Mpro.

ParameterValueMethodReference
Binding Affinity (Kd) 0.057 µMBiochemical Assay[1]
PDB ID of Complex 6W63X-ray Crystallography[2][3]

Experimental Protocols

Biochemical Assay: Mpro Activity and Inhibition (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the enzymatic activity of Mpro and the inhibitory potential of compounds like this compound. The assay relies on a fluorogenic substrate that is cleaved by Mpro, separating a fluorophore from a quencher and resulting in an increase in fluorescence.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., containing the Mpro cleavage sequence)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound or other test compounds

  • DMSO (for compound dilution)

  • 384-well black assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an unknown inhibitor might be from 100 µM down to the nanomolar range.

  • Enzyme Preparation: Dilute the recombinant Mpro in assay buffer to the desired final concentration (e.g., 50 nM).

  • Reaction Mixture: In a 384-well plate, add the diluted Mpro to each well.

  • Inhibitor Addition: Add the serially diluted this compound or control (DMSO) to the wells containing Mpro.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[2][3]

  • Reaction Initiation: Add the FRET substrate to each well to a final concentration of, for example, 20 µM to start the enzymatic reaction.[1]

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes). Use an excitation wavelength of around 340-360 nm and an emission wavelength of around 460-480 nm.[2]

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce Mpro activity by 50%).

Cellular Assay: Antiviral Activity in Cell Culture

This protocol provides a general framework for assessing the antiviral efficacy of this compound in a cell-based assay by measuring the inhibition of the viral cytopathic effect (CPE).

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound or other test compounds

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Biosafety Level 3 (BSL-3) facility and procedures

Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a "no drug" control.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Leave some wells uninfected as a cell viability control.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2.

  • CPE Observation: Monitor the cells daily for the appearance of viral cytopathic effect (CPE), such as cell rounding and detachment.

  • Quantification of Antiviral Activity: After a set incubation period (e.g., 48-72 hours), quantify the cell viability using a reagent like CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated virus-infected controls.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value (the concentration of the compound that provides 50% protection from virus-induced cell death).

Structural Studies: X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of Mpro in complex with an inhibitor like this compound.

Materials:

  • Highly purified and concentrated recombinant SARS-CoV-2 Mpro

  • This compound or other inhibitors

  • Crystallization buffer screens

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • X-ray diffraction equipment (synchrotron source is often required)

Protocol:

  • Protein-Inhibitor Complex Formation: Incubate the purified Mpro with a molar excess of this compound to ensure the formation of the complex.

  • Crystallization Screening: Set up crystallization trials by mixing the Mpro-X77 complex with a wide range of crystallization buffers using vapor diffusion methods.

  • Crystal Optimization: Optimize the conditions that produced initial microcrystals to obtain larger, diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure. Refine the model to fit the experimental data and build the inhibitor into the electron density map.

Visualizations

Experimental_Workflow_for_X77_Mpro_Inhibitor_Evaluation cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_structural Structural Biology recombinant_mpro Recombinant Mpro Expression & Purification fret_assay FRET-based Enzymatic Assay recombinant_mpro->fret_assay complex_formation Mpro-X77 Complex Formation recombinant_mpro->complex_formation ic50_determination IC50 & Ki Determination fret_assay->ic50_determination antiviral_assay Antiviral Assay (CPE Reduction) ic50_determination->antiviral_assay cell_culture Vero E6 Cell Culture cell_culture->antiviral_assay ec50_determination EC50 Determination antiviral_assay->ec50_determination crystallization Crystallization complex_formation->crystallization xray_diffraction X-ray Diffraction crystallization->xray_diffraction structure_determination Structure Determination (PDB: 6W63) xray_diffraction->structure_determination

Caption: Experimental workflow for evaluating this compound as a SARS-CoV-2 Mpro inhibitor.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of X77, a SARS-CoV-2 Main Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), necessitates the rapid development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. X77 is a potent non-covalent inhibitor of SARS-CoV-2 Mpro.[1] This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy, potency, and potential cytotoxic effects of this compound and other Mpro inhibitors.

These protocols are intended to guide researchers in establishing robust and reliable in vitro systems to characterize the antiviral activity of candidate compounds. The assays described herein will enable the determination of key pharmacological parameters, such as the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), which are critical for the preclinical assessment of antiviral drug candidates.

Viral Replication Inhibition Assay (Cytopathic Effect - CPE Assay)

This assay is a fundamental method to assess the ability of an inhibitor to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[1][2] The principle lies in quantifying cell viability in the presence of the virus and varying concentrations of the inhibitor.

Experimental Protocol

Materials:

  • Vero E6 cells (or other susceptible cell lines like A549-ACE2)

  • SARS-CoV-2 isolate

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMEM with 2% FBS. The final concentrations should typically range from 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Infection and Treatment:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the diluted this compound inhibitor or vehicle control to the appropriate wells.

    • Immediately add 50 µL of SARS-CoV-2 diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.

    • Include uninfected cells as a negative control (mock-infected) and infected, untreated cells as a positive control for CPE.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Cell Viability:

    • After incubation, visually inspect the plates under a microscope to observe the cytopathic effect.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the number of viable cells.

    • Normalize the data to the mock-infected control (100% viability) and the virus-infected, untreated control (0% protection).

    • Plot the percentage of protection against the logarithm of the this compound inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation
CompoundTargetCell LineEC50 (µM)
This compoundSARS-CoV-2 MproVero E6~0.5 µM (Hypothetical)
BoceprevirSARS-CoV-2 MproVero E61.31 - 1.95 µM[3]
MPI8SARS-CoV-2 MproVero E60.03 µM[1]

Note: The EC50 value for this compound is a hypothetical value for illustrative purposes. Actual values must be determined experimentally.

Experimental Workflow

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed Vero E6 cells in 96-well plate add_compound Add this compound inhibitor to cells seed_cells->add_compound prep_compound Prepare serial dilutions of this compound inhibitor prep_compound->add_compound prep_virus Prepare SARS-CoV-2 inoculum infect_cells Infect cells with SARS-CoV-2 prep_virus->infect_cells add_compound->infect_cells incubate Incubate for 72h infect_cells->incubate add_ctg Add CellTiter-Glo® incubate->add_ctg read_luminescence Measure luminescence add_ctg->read_luminescence analyze_data Calculate EC50 read_luminescence->analyze_data

Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or a consequence of general cellular toxicity. The cytotoxicity assay is performed in parallel with the antiviral assay, but in the absence of the virus.

Experimental Protocol

Materials:

  • Vero E6 cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at the same density as for the CPE assay (1 x 10^4 cells per well). Incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound inhibitor as described for the CPE assay. Add the diluted compound or vehicle control to the cells.

  • Incubation: Incubate the plate for 72 hours (the same duration as the CPE assay) at 37°C in a 5% CO2 incubator.

  • Quantification of Cell Viability:

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence as described previously.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound inhibitor concentration.

    • Fit the data to a dose-response curve to determine the CC50 value.

Data Presentation
CompoundCell LineCC50 (µM)
This compoundVero E6>100 µM (Hypothetical)
Compound 4HEK293T>100 µM[4]
GC376HEK293T>100 µM[4]

Note: The CC50 value for this compound is a hypothetical value. A high CC50 value is desirable, indicating low cytotoxicity.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed Vero E6 cells in 96-well plate add_compound Add this compound inhibitor to cells seed_cells->add_compound prep_compound Prepare serial dilutions of this compound inhibitor prep_compound->add_compound incubate Incubate for 72h add_compound->incubate add_ctg Add CellTiter-Glo® incubate->add_ctg read_luminescence Measure luminescence add_ctg->read_luminescence analyze_data Calculate CC50 read_luminescence->analyze_data

Workflow for the Cytotoxicity Assay.

Analysis of Downstream Signaling Pathways

SARS-CoV-2 infection can modulate various host cell signaling pathways, such as the NF-κB and JAK/STAT pathways, leading to the production of pro-inflammatory cytokines.[5] An effective Mpro inhibitor, by blocking viral replication, should prevent these virus-induced changes in host cell signaling. Western blotting can be used to assess the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blot for Phospho-STAT1

Materials:

  • A549-ACE2 cells (or other relevant lung epithelial cells)

  • SARS-CoV-2 isolate

  • This compound inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A549-ACE2 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound (at a concentration around its EC50) or vehicle control for 1 hour.

    • Infect cells with SARS-CoV-2 (MOI of 1) or mock-infect.

    • Incubate for 24 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Scrape and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Detect the signal using a chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phospho-STAT1 signal to total STAT1 and then to the loading control (GAPDH).

    • Compare the levels of phosphorylated STAT1 across different treatment conditions.

Expected Results
TreatmentSARS-CoV-2p-STAT1/Total STAT1 Ratio (Fold Change vs. Mock)
Vehicle-1.0
Vehicle+Increased (e.g., 5.0)
This compound+Reduced (e.g., 1.5)

Note: These are hypothetical results. A successful experiment would show that this compound treatment reduces the virus-induced phosphorylation of STAT1.

Signaling Pathway Diagram

Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell SARS_CoV_2 SARS-CoV-2 Mpro Mpro (Protease) SARS_CoV_2->Mpro Replication Viral Replication Mpro->Replication PAMPs PAMPs Replication->PAMPs TLR TLR PAMPs->TLR activates JAK JAK TLR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 nucleus Nucleus pSTAT1->nucleus translocates to ISGs Interferon-Stimulated Genes (ISGs) nucleus->ISGs induces transcription of This compound This compound Inhibitor This compound->Mpro inhibits

Simplified JAK/STAT signaling pathway activated by SARS-CoV-2.

Conclusion

The described cell-based assays provide a comprehensive framework for the preclinical evaluation of the this compound inhibitor. The CPE assay serves as a primary screen for antiviral efficacy, while the cytotoxicity assay ensures that the observed effects are not due to non-specific toxicity. Further investigation into the modulation of host cell signaling pathways can provide valuable insights into the mechanism of action of the inhibitor and its impact on the host response to infection. Rigorous and standardized execution of these protocols will yield reliable and reproducible data, which is essential for the advancement of promising antiviral candidates like this compound through the drug development pipeline.

References

Application Notes and Protocols for the Synthesis of X77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X77 is a potent, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. Its systematic name is N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide.[1] this compound has been a critical tool in the research and development of antiviral therapies due to its strong binding affinity for the Mpro active site. The crystal structure of this compound in complex with SARS-CoV-2 Mpro has been resolved and is available in the Protein Data Bank (PDB) under the accession code 6W63. This document provides detailed protocols and application notes for the chemical synthesis of this compound for research purposes, based on established synthetic methodologies for similar compounds.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide
Molecular Formula C₂₇H₃₃N₅O₂
Molecular Weight 459.59 g/mol
CAS Number 2455518-33-7
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Synthetic Pathway Overview

The proposed Ugi-4CR for the synthesis of this compound would involve the one-pot reaction of four key building blocks:

  • An Aldehyde: Pyridine-3-carbaldehyde

  • An Amine: 4-tert-butylaniline

  • A Carboxylic Acid: 1H-imidazole-4-carboxylic acid

  • An Isocyanide: Cyclohexyl isocyanide

The logical workflow for the synthesis based on this approach is illustrated in the diagram below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification aldehyde Pyridine-3-carbaldehyde ugi_reaction Ugi Four-Component Reaction (Ugi-4CR) aldehyde->ugi_reaction amine 4-tert-butylaniline amine->ugi_reaction acid 1H-imidazole-4-carboxylic acid acid->ugi_reaction isocyanide Cyclohexyl isocyanide isocyanide->ugi_reaction crude_product Crude this compound ugi_reaction->crude_product One-pot synthesis purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Proposed synthetic workflow for this compound via a Ugi four-component reaction.

Experimental Protocol: Ugi Four-Component Synthesis of this compound

This protocol is a representative procedure based on the principles of the Ugi-4CR for the synthesis of α-acetamido carboxamides. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve optimal yields and purity of this compound.

Materials and Reagents:

  • Pyridine-3-carbaldehyde

  • 4-tert-butylaniline

  • 1H-imidazole-4-carboxylic acid

  • Cyclohexyl isocyanide

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbaldehyde (1.0 eq), 4-tert-butylaniline (1.0 eq), and 1H-imidazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous methanol (0.2-0.5 M concentration with respect to the aldehyde).

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: To the stirring mixture, add cyclohexyl isocyanide (1.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is a suitable starting point for optimizing the separation.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford pure this compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Expected vs. Experimental

ParameterExpected ValueExperimental Result
Molecular Weight 459.2634 g/mol To be determined by HRMS
¹H NMR Characteristic peaks for aromatic, aliphatic, and imidazole protonsTo be determined
¹³C NMR Characteristic peaks for all carbon atoms in the moleculeTo be determined
Purity >95%To be determined by HPLC or qNMR
Yield Dependent on reaction optimizationTo be determined

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

This compound functions by binding to the active site of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for the life cycle of the virus, as it is responsible for cleaving the viral polyproteins into functional individual proteins. By occupying the active site, this compound prevents the natural substrate from binding, thereby inhibiting viral replication. The diagram below illustrates this inhibitory mechanism.

G cluster_pathway SARS-CoV-2 Replication Pathway cluster_inhibition Inhibition by this compound polyprotein Viral Polyprotein mpro Main Protease (Mpro) polyprotein->mpro Cleavage by functional_proteins Functional Viral Proteins mpro->functional_proteins Produces replication Viral Replication functional_proteins->replication This compound This compound Inhibitor This compound->mpro Binds to active site inhibition Inhibition

References

Application of X77 in High-Throughput Screening for SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the life cycle of the virus. It is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription. This makes Mpro a prime target for antiviral drug development. High-throughput screening (HTS) is a key methodology for identifying novel Mpro inhibitors from large compound libraries. X77 is a potent, non-covalent inhibitor of the SARS-CoV-2 Mpro, binding with a high affinity (Kd = 0.057 μM). Its well-characterized inhibitory activity makes it an ideal positive control for HTS campaigns targeting this enzyme. This application note provides detailed protocols for utilizing this compound in biochemical HTS assays designed to discover new SARS-CoV-2 Mpro inhibitors.

Principle of the Assay

The most common HTS assays for Mpro are based on Fluorescence Resonance Energy Transfer (FRET). In this format, a synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence signal. Test compounds that inhibit Mpro will prevent this cleavage, resulting in a low fluorescence signal. This compound, as a potent inhibitor, will effectively block the enzymatic activity of Mpro, serving as a reliable positive control for assay validation and performance monitoring.

Data Presentation

Table 1: Representative Quantitative Data for SARS-CoV-2 Mpro HTS Assay

ParameterValueDescription
This compound IC50 ~0.05 µMThe half maximal inhibitory concentration of this compound, indicating its potency. This value can be used to generate a dose-response curve.
Z' Factor ≥ 0.7A statistical measure of the quality of the HTS assay. A Z' factor of 0.5 or greater is considered excellent for HTS.[1][2]
Substrate Concentration (Km) 10-20 µMThe concentration of substrate at which the enzyme reaction rate is half of Vmax. Assays are typically run at or near the Km value.
Enzyme Concentration 20-50 nMThe final concentration of recombinant SARS-CoV-2 Mpro in the assay. This should be optimized for a robust signal window.

Experimental Protocols

Materials and Reagents
  • Recombinant SARS-CoV-2 Main Protease (Mpro)

  • This compound (Positive Control)

  • FRET Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test Compounds dissolved in DMSO

  • 384-well, black, low-volume assay plates

  • Plate reader capable of measuring fluorescence intensity

Protocol 1: High-Throughput Screening (HTS) of Compound Libraries
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-50 nL of test compounds from the library plates into the 384-well assay plates.

    • Dispense DMSO into control wells (negative control).

    • Dispense a known concentration of this compound (e.g., 10 µM) into positive control wells.

  • Enzyme Addition:

    • Prepare a solution of recombinant Mpro in assay buffer at a 2X final concentration (e.g., 40 nM).

    • Add 10 µL of the Mpro solution to each well of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the FRET substrate in assay buffer at a 2X final concentration (e.g., 20 µM).

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL pair) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the kinetic read).

    • Normalize the data to the positive (this compound) and negative (DMSO) controls.

    • Identify "hits" as compounds that show significant inhibition of Mpro activity (e.g., >50% inhibition).

Protocol 2: Dose-Response Curve for Hit Confirmation and IC50 Determination
  • Serial Dilution of Compounds:

    • For each "hit" compound and for the this compound positive control, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.

    • Dispense the serially diluted compounds into a 384-well assay plate.

  • Assay Procedure:

    • Follow steps 2 and 3 from the HTS protocol above.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. The IC50 for this compound should be consistent with its known potency.

Mandatory Visualization

Mpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_inhibition Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro Mpro Polyprotein->Mpro Autocleavage Functional nsps Functional nsps Mpro->Functional nsps Cleavage of Polyprotein Viral Replication Viral Replication Functional nsps->Viral Replication This compound This compound This compound->Mpro Inhibition

Caption: SARS-CoV-2 Mpro Cleavage Pathway and Inhibition by this compound.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds This compound (Positive Control) This compound (Positive Control) This compound (Positive Control)->Dispense Compounds DMSO (Negative Control) DMSO (Negative Control) DMSO (Negative Control)->Dispense Compounds Assay Plate (384-well) Assay Plate (384-well) Add Mpro Enzyme Add Mpro Enzyme Dispense Compounds->Add Mpro Enzyme Add FRET Substrate Add FRET Substrate Add Mpro Enzyme->Add FRET Substrate Kinetic Read Kinetic Read Add FRET Substrate->Kinetic Read Calculate Reaction Velocity Calculate Reaction Velocity Kinetic Read->Calculate Reaction Velocity Normalize Data Normalize Data Calculate Reaction Velocity->Normalize Data Identify Hits Identify Hits Normalize Data->Identify Hits Dose-Response & IC50 Dose-Response & IC50 Identify Hits->Dose-Response & IC50

Caption: High-Throughput Screening Workflow for Mpro Inhibitors.

References

Application Notes and Protocols for Crystallographic Studies of SARS-CoV-2 Mpro with the Non-covalent Inhibitor X77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting crystallographic studies of the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle, in complex with the non-covalent inhibitor X77. Understanding the structural basis of this interaction is paramount for the development of effective antiviral therapeutics.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins into functional units, making it an essential target for antiviral drug design.[1] this compound is a potent, non-covalent inhibitor that binds to the active site of Mpro, preventing its function.[1][2] X-ray crystallography is a powerful technique to visualize the three-dimensional structure of the Mpro-X77 complex at atomic resolution, providing invaluable insights for structure-based drug design.

Data Presentation

The following tables summarize the crystallographic data collection and refinement statistics for the SARS-CoV-2 Mpro in complex with the non-covalent inhibitor this compound (PDB ID: 6W63) and a similar non-covalent inhibitor (PDB ID: 8ACD) for comparative purposes.[3][4]

Table 1: Data Collection Statistics

ParameterMpro-X77 (PDB: 6W63)Mpro-GA-17S (PDB: 8ACD)
PDB ID6W638ACD
Resolution (Å)2.101.39
Wavelength (Å)0.979240.97920
Space groupC 1 2 1P 1 2₁ 1
Unit cell dimensions (Å, °)a=88.5, b=86.8, c=105.7α=90, β=104.1, γ=90a=58.2, b=87.9, c=90.2α=90, β=108.9, γ=90

Table 2: Refinement Statistics

ParameterMpro-X77 (PDB: 6W63)Mpro-GA-17S (PDB: 8ACD)
R-work / R-free0.150 / 0.2210.145 / 0.184
No. of atoms26732884
- Protein24452645
- Ligand3839
- Water190200
B-factors (Ų)
- Protein34.819.9
- Ligand31.819.5
- Water40.131.1
R.m.s.d. bonds (Å)0.0040.006
R.m.s.d. angles (°)0.730.81

Experimental Protocols

Expression and Purification of SARS-CoV-2 Mpro

A common method for producing large quantities of pure Mpro for crystallographic studies involves recombinant expression in Escherichia coli.

Protocol:

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (residues 1-306) is synthesized with codon optimization for E. coli expression. It is then cloned into a suitable expression vector, such as pET-28a, often with an N-terminal His-tag for purification.

  • Transformation: The expression plasmid is transformed into a competent E. coli strain, such as BL21(DE3).

  • Cell Growth and Induction:

    • Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of LB broth and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the culture at 16°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole, 1 mM DTT).

    • Elute the His-tagged Mpro with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, 1 mM DTT).

    • (Optional) If the His-tag needs to be removed, dialyze the eluted protein against a buffer containing a specific protease (e.g., TEV protease) overnight at 4°C.

    • Further purify the protein using size-exclusion chromatography (gel filtration) to remove aggregates and the cleaved His-tag. The protein is typically eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Concentration and Storage: Concentrate the purified Mpro to a suitable concentration for crystallization (e.g., 10-20 mg/mL) using a centrifugal filter unit. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.

Co-crystallization of Mpro with this compound

Co-crystallization involves crystallizing the protein in the presence of the ligand.

Protocol:

  • Complex Formation:

    • Dilute the purified Mpro to a final concentration of approximately 5-10 mg/mL in a buffer such as 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Add the this compound stock solution to the Mpro solution to a final concentration that is in 3-5 fold molar excess to the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the Mpro-X77 mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Screening:

    • Use the sitting-drop or hanging-drop vapor diffusion method for crystallization screening.

    • Set up crystallization trials by mixing the Mpro-X77 complex solution with various crystallization screen solutions in a 1:1 or 2:1 ratio (protein:reservoir).

    • Incubate the crystallization plates at a constant temperature, typically 20°C.

  • Optimization:

    • Monitor the crystallization trials regularly for crystal growth.

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A reported condition for a similar non-covalent inhibitor complex involved 0.1 M MES pH 6.5 and 12% PEG 4000.

X-ray Diffraction Data Collection and Processing

Protocol:

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop using a cryo-loop.

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in the X-ray beamline at a synchrotron source.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Process the raw diffraction images using software such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

Visualizations

Experimental_Workflow cluster_protein_production 1. Mpro Expression & Purification cluster_crystallization 2. Co-crystallization cluster_data_collection 3. Data Collection & Processing cloning Gene Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec complex_formation Mpro-X77 Complex Formation sec->complex_formation screening Crystallization Screening complex_formation->screening optimization Crystal Optimization screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Diffraction Data Collection harvesting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing final_structure final_structure data_processing->final_structure 3D Structure of Mpro-X77 Complex

Caption: Experimental workflow for Mpro-X77 crystallographic studies.

Mpro_Inhibition_Pathway Viral_Polyprotein Viral Polyprotein Mpro Mpro (Main Protease) Viral_Polyprotein->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Produces Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound Inhibitor This compound->Mpro Inhibits

Caption: Inhibition of Mpro by this compound disrupts viral replication.

References

Techniques for Measuring Dasatinib Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple kinases, most notably BCR-ABL and Src family kinases. It is a crucial therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Understanding the binding affinity of dasatinib to its various kinase targets is paramount for elucidating its mechanism of action, optimizing drug efficacy, and predicting potential off-target effects. This document provides detailed application notes and protocols for several widely used biophysical techniques to measure the binding affinity of dasatinib to its target kinases.

Data Presentation: Dasatinib Binding Affinities

The following table summarizes the dissociation constants (Kd) of dasatinib for a panel of selected kinases, providing a quantitative overview of its binding profile.

Kinase TargetDissociation Constant (Kd) [nM]
ABL10.8
SRC0.5
LCK1.1
YES10.6
FYN0.2
KIT5.4
PDGFRβ28
EPHA21.6
BTK<1
TEC3.9

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the binding affinity of dasatinib to its kinase targets.

Microscale Thermophoresis (MST)

Microscale thermophoresis (MST) is a powerful technique to quantify biomolecular interactions in solution.[1][2][3] It measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.[1][2][3]

Protocol:

  • Protein Labeling:

    • Label the purified kinase of interest with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's instructions.

    • Remove excess dye using a desalting column.

    • Determine the final protein concentration and degree of labeling using UV-Vis spectrophotometry.

  • Sample Preparation:

    • Prepare a stock solution of dasatinib in 100% DMSO.

    • Prepare a 16-point serial dilution of dasatinib in assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20). The highest concentration should be at least 100-fold higher than the expected Kd.

    • Prepare a solution of the fluorescently labeled kinase in the same assay buffer at a final concentration of 10-50 nM.

  • MST Measurement:

    • Mix the labeled kinase solution with each dasatinib dilution in a 1:1 ratio.

    • Incubate the mixtures for 10-30 minutes at room temperature to reach binding equilibrium.

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST experiment using instrument settings appropriate for the chosen fluorophore.

  • Data Analysis:

    • The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the dasatinib concentration.

    • Fit the resulting binding curve using a suitable model (e.g., Kd model) to determine the dissociation constant (Kd).

Fluorescence Polarization (FP)

Fluorescence polarization (FP) is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5][6][7]

Protocol:

  • Probe Selection and Validation:

    • A fluorescently labeled ligand (tracer) that binds to the kinase of interest is required. This can be a fluorescently labeled version of dasatinib or a known fluorescent ligand for the target kinase.

    • Determine the optimal concentration of the tracer and kinase to achieve a stable and significant polarization signal.

  • Competitive Binding Assay:

    • Prepare a series of dilutions of unlabeled dasatinib in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • In a black, low-volume 384-well plate, add the fluorescent tracer at its predetermined optimal concentration.

    • Add the serially diluted dasatinib to the wells.

    • Initiate the binding reaction by adding the kinase at its predetermined optimal concentration.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • FP Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization is plotted against the concentration of dasatinib.

    • The data is fitted to a competitive binding model to determine the IC50 value.

    • The IC50 value can be converted to a Ki (inhibition constant), which is equivalent to the Kd in a competitive binding assay, using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor chip surface.[8]

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified kinase onto the activated sensor chip surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized kinase to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of dasatinib in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentration range should span from well below to well above the expected Kd.

  • Binding Measurement:

    • Inject the dasatinib solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association phase as dasatinib binds to the immobilized kinase.

    • After the association phase, inject running buffer to monitor the dissociation of the dasatinib-kinase complex.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove bound dasatinib.

  • Data Analysis:

    • The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[9][10]

Protocol:

  • Sample Preparation:

    • Dialyze both the purified kinase and dasatinib extensively against the same buffer (e.g., 50 mM phosphate buffer pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the kinase and dasatinib solutions using a reliable method (e.g., UV-Vis spectrophotometry for the protein and a validated analytical method for dasatinib).

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the dasatinib solution into the injection syringe. The concentration of dasatinib in the syringe should be 10-20 times higher than the concentration of the kinase in the cell.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

    • Perform an initial small injection to account for any initial artifacts, followed by a series of injections of the dasatinib solution into the kinase solution.

    • A control experiment, titrating dasatinib into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Subtract the heat of dilution from the binding heats.

    • Plot the corrected heat change per mole of injectant against the molar ratio of dasatinib to kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

Mandatory Visualizations

Signaling Pathway

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Experimental Workflow

Experimental_Workflow start Start prep_protein Prepare Purified Kinase start->prep_protein prep_ligand Prepare Dasatinib (X77) Solution start->prep_ligand choose_assay Select Binding Affinity Assay prep_protein->choose_assay prep_ligand->choose_assay run_assay Perform Binding Experiment choose_assay->run_assay collect_data Collect Raw Data run_assay->collect_data analyze_data Analyze Data & Determine Kd collect_data->analyze_data end End analyze_data->end

Caption: General experimental workflow for determining binding affinity.

Logical Relationship: Assay Selection

Assay_Selection_Decision_Tree q1 Need real-time kinetics (kon, koff)? spr SPR q1->spr Yes q2 Need full thermodynamic profile (ΔH, ΔS)? q1->q2 No itc ITC q2->itc Yes q3 Is a fluorescently labeled ligand available? q2->q3 No fp Fluorescence Polarization q3->fp Yes mst Microscale Thermophoresis (protein labeled) q3->mst No, but protein can be labeled radioligand Radioligand Binding Assay q3->radioligand Radioisotope labeling possible

Caption: Decision tree for selecting a suitable binding affinity assay.

References

Application Notes and Protocols for Handling the SARS-CoV-2 Main Protease Inhibitor X77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe and effective use of X77, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. The following protocols and data are intended to support research and development activities involving this compound.

Introduction

This compound is a potent inhibitor of the SARS-CoV-2 main protease, a critical enzyme for viral replication. Its non-covalent binding mechanism and high-resolution crystal structure make it a valuable tool for understanding Mpro inhibition and for the development of novel antiviral therapeutics. This document outlines the essential information for handling and utilizing this compound in a laboratory setting.

Compound Information

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC29H30F2N4O6
Molecular Weight572.57 g/mol
IUPAC Name(S)-N-(4-(tert-butyl)benzyl)-5-(2,5-difluorophenyl)-N-((1R,2S)-1-hydroxy-1-(1-methyl-1H-pyrazol-3-yl)propan-2-yl)-1H-imidazole-4-carboxamide
InChI KeyNot Publicly Available
Canonical SMILESNot Publicly Available

Storage and Handling

  • Storage: Store this compound as a solid at -20°C. For solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C to minimize freeze-thaw cycles.

  • Handling: Use standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Preparation of Stock Solutions
  • Allow the solid this compound compound to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of desired concentration (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes and store at -80°C.

In Vitro Mpro Inhibition Assay (Fluorescence-Based)

This protocol is based on a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of SARS-CoV-2 Mpro.

Materials:

  • SARS-CoV-2 Main Protease (Mpro)

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP

  • This compound stock solution (in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Workflow:

cluster_prep Plate Preparation cluster_reaction Reaction cluster_readout Measurement A Dispense Assay Buffer B Add this compound dilutions (or DMSO control) A->B C Add Mpro enzyme B->C D Incubate at 37°C for 15 min C->D E Add FRET substrate to initiate reaction D->E F Measure fluorescence over time (Ex: 340 nm, Em: 490 nm) E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro Mpro inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • To a 384-well plate, add 2 µL of each this compound dilution or DMSO as a control.

  • Add 18 µL of Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

  • Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time using a plate reader.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by fitting the data to a dose-response curve.

Signaling Pathway

While this compound directly targets the viral Mpro, its downstream effects prevent the cleavage of the viral polyprotein, which is essential for the formation of the viral replication and transcription complex (RTC).

cluster_virus SARS-CoV-2 Lifecycle cluster_drug Drug Action Polyprotein Viral Polyprotein (pp1a/pp1ab) Mpro Mpro (3CLpro) Polyprotein->Mpro Cleavage by Mpro RTC Replication/Transcription Complex (RTC) Replication Viral Replication RTC->Replication Mpro->RTC Formation This compound This compound This compound->Mpro Inhibition

Caption: Inhibition of Mpro by this compound disrupts viral replication.

Expected Results

Table 2: In Vitro Activity of this compound

AssayCell LineIC50 / EC50Reference
Mpro Enzymatic Assay-IC50: ~0.45 µM
Antiviral ActivityVero E6EC50: 1.6 µM
CytotoxicityVero E6CC50: >100 µM

Note: IC50, EC50, and CC50 values can vary depending on the specific experimental conditions.

Safety and Disposal

  • Safety: Refer to the Safety Data Sheet (SDS) for comprehensive safety information. In case of exposure, seek immediate medical attention.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. All laboratory personnel should be trained in the safe handling of chemical compounds.

Troubleshooting & Optimization

improving the solubility of X77 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with X77, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bioactive small molecule that functions as a high-affinity, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] It is a white to beige powder and is utilized in research settings to study the inhibition of viral replication.

Q2: What is the primary application of this compound in research?

A2: The primary application of this compound is in virology and drug discovery research, specifically targeting the SARS-CoV-2 virus. It serves as a reference compound in studies aiming to develop antiviral therapeutics by inhibiting the main protease, an enzyme crucial for viral replication.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at 2-8°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Troubleshooting Guide: Improving the Solubility of this compound for Experiments

A common challenge encountered when working with this compound is ensuring its complete dissolution for accurate and reproducible experimental results. This guide addresses specific issues related to the solubility of this compound.

Issue 1: this compound powder is not dissolving in my chosen solvent.

  • Cause: this compound has limited solubility in aqueous solutions and requires an organic solvent for initial dissolution.

  • Solution: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2]

Issue 2: A precipitate forms when I dilute my this compound stock solution in an aqueous buffer for my cell-based assay.

  • Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of the solution.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to minimize solvent-induced toxicity, typically below 0.5%.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep this compound in solution.

    • Sonication: After dilution, briefly sonicate the solution. This can help to break up any small precipitates and improve dissolution.[2]

    • Warming: Gently warm the solution to 37°C. Increased temperature can sometimes improve the solubility of compounds.

    • Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at a final concentration of 0.01-0.1%) to your aqueous buffer to improve the stability of the compound in solution.

Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.

  • Cause: Incomplete dissolution or precipitation of this compound during the experiment can lead to variability in the effective concentration of the compound.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid using old dilutions where the compound may have precipitated over time.

    • Visual Inspection: Before adding the this compound solution to your experiment, visually inspect it for any signs of precipitation. The solution should be clear.

    • Solubility Testing: If problems persist, perform a simple solubility test by preparing your final dilution and letting it stand for the duration of your experiment. Check for any precipitation at the end of the incubation period.

Data Presentation

Table 1: Solubility of this compound in DMSO

VendorConcentrationObservations
Sigma-Aldrich2 mg/mLClear solution
Sigma-Aldrich10 mg/mLClear solution
Sigma-Aldrich20 mg/mLClear solution
TargetMol4.6 mg/mL (10.01 mM)Sonication recommended[2]

Table 2: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₃N₅O₂
Molecular Weight459.58 g/mol [2]
AppearanceWhite to beige powder

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 459.58 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 4.6 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • If any particulates remain, sonicate the solution for 5-10 minutes in a water bath sonicator.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for a Cell-Based Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.

    • Gently mix the diluted solutions by pipetting up and down.

    • Visually inspect the final dilutions for any signs of precipitation before adding them to the cells.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell-Based Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso 4.6 mg dissolve Vortex / Sonicate add_dmso->dissolve to 1 mL store Aliquot & Store at -80°C dissolve->store 10 mM Stock thaw Thaw Stock Solution store->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix inspect Visually Inspect for Precipitation mix->inspect add_to_cells Add to Cells inspect->add_to_cells Clear Solution

Caption: Workflow for preparing this compound solutions.

signaling_pathway Simplified Viral Protease Inhibition Pathway cluster_virus Viral Lifecycle cluster_inhibition Inhibition polyprotein Viral Polyprotein protease Viral Main Protease (Mpro) polyprotein->protease Cleavage Site proteins Functional Viral Proteins protease->proteins Processes replication Viral Replication proteins->replication This compound This compound This compound->protease Inhibits

Caption: Inhibition of viral replication by this compound.

References

Mpro-X77 Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the co-crystallization of the Mpro protein with the X77 ligand.

Frequently Asked Questions (FAQs)

Q1: My co-crystallization trials with Mpro and this compound are consistently yielding amorphous precipitate. What are the likely causes and how can I resolve this?

A1: Amorphous precipitate is a common outcome in crystallization screening and typically indicates that the supersaturation level of the protein-ligand complex is too high, leading to rapid, disordered aggregation rather than ordered crystal lattice formation.[1]

Troubleshooting Steps:

  • Assess Sample Purity and Homogeneity: Ensure the Mpro protein sample is of high purity (>95%) and monodisperse.[2] Impurities and protein aggregates can interfere with crystal packing.[2] Use techniques like Dynamic Light Scattering (DLS) to check for aggregation before setting up crystallization trials.[2]

  • Optimize Protein and Ligand Concentrations: The concentrations of both Mpro and this compound are critical. High concentrations can lead to precipitation.[3]

    • Try lowering the protein concentration.

    • If the this compound ligand has low solubility, adding it at a high concentration can cause the protein to precipitate.[3] In such cases, it may be necessary to dilute both the protein and the ligand solution and then mix them.[3]

  • Adjust Precipitant Concentration: The precipitant concentration in your screening condition might be too high. Try creating a gradient screen where you systematically reduce the concentration of the primary precipitant.[4][5]

  • Vary pH: The pH of the buffer can significantly affect protein solubility and surface charge, which are crucial for forming crystal contacts. Screen a range of pH values around the theoretical isoelectric point (pI) of the Mpro-X77 complex.

  • Temperature Control: Temperature fluctuations can alter protein solubility.[2] If trials are set up at room temperature, try repeating the experiment at 4°C, or vice versa, to find the optimal temperature for crystal growth.[2]

Q2: I have obtained Mpro-X77 crystals, but they are small, needle-like, or diffract poorly. How can I improve the crystal quality?

A2: Obtaining initial "hits" is a major step, but optimizing these conditions is often necessary to produce larger, well-ordered crystals suitable for X-ray diffraction.[4]

Troubleshooting Steps:

  • Fine-Tune Crystallization Conditions: Perform an optimization screen around the "hit" condition. This involves making small, systematic changes to the concentrations of the precipitant, buffer pH, and any salts present.[4][6]

  • Introduce Additives: Use an additive screen to find molecules that can help stabilize the crystal lattice. Common additives include small organic molecules, salts, or detergents. For some viral proteins, the addition of 0.1% β-octylglucoside has been key to obtaining well-diffracting crystals.[3]

  • Seeding: Use micro or macro seeding to encourage the growth of larger, single crystals. This involves transferring microscopic crystals from a successful "hit" drop into a new, freshly prepared drop that is in a metastable zone of the phase diagram.[7]

  • Control Temperature: Slowing down the rate of crystal growth by reducing the temperature can often lead to larger, more ordered crystals. Consider a temperature gradient screen to identify the optimal temperature.[2]

  • Protein Engineering: If conformational flexibility is an issue, consider strategies like Surface Entropy Reduction (SER), where surface residues with high entropy (like Lysine or Glutamate) are mutated to Alanine to promote more stable crystal contacts.[2]

Q3: Should I use co-crystallization or soaking to obtain the Mpro-X77 complex structure? What are the main considerations?

A3: Both co-crystallization and soaking are viable methods for obtaining protein-ligand complex structures, and the best approach can be system-dependent.[3] It is often impossible to predict which method will be successful, so systematic testing may be required.[3]

  • Co-crystallization: In this method, the Mpro protein and this compound ligand are mixed together to form a complex before crystallization trials are initiated.[3]

    • Advantages: This is often the method of choice when the ligand (this compound) is not very soluble or when the protein is unstable and aggregates easily, as the ligand can stabilize the protein.[3]

    • Disadvantages: Requires larger amounts of both protein and ligand. The presence of the ligand might also alter the protein's conformation in a way that prevents it from crystallizing under known conditions.

  • Soaking: This technique involves growing apo-Mpro crystals first and then introducing a solution containing the this compound ligand to the crystal-containing drop.[8]

    • Advantages: Requires less protein and is experimentally simpler if you already have a robust apo-Mpro crystallization condition.[3]

Q4: The electron density for the this compound ligand is weak or ambiguous in my final structure. How can I improve ligand occupancy?

A4: Weak or absent electron density for the ligand suggests that not all protein molecules in the crystal lattice have a bound ligand.

Troubleshooting Steps:

  • Increase Ligand Concentration: For both co-crystallization and soaking, try increasing the molar excess of this compound relative to Mpro. A common starting point is a 1:3 to 1:5 protein-to-ligand molar ratio, but this may need to be increased.

  • Increase Incubation Time: When preparing the complex for co-crystallization, ensure you are incubating the protein and ligand together for a sufficient amount of time to allow binding to reach equilibrium.

  • Optimize Soaking Conditions: For soaking experiments, optimize the ligand concentration and the soaking time.[8] Very short soaks (<5 seconds) may be required for sensitive crystal systems, while others may need hours or days.[7]

  • Verify Ligand Binding: Use a biophysical technique like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm that this compound is indeed binding to Mpro under the buffer conditions used for crystallization and to determine the binding affinity.

  • Check Ligand Stability: Ensure that the this compound ligand is stable over the duration of the crystallization experiment.[8] Degradation of the ligand can lead to low occupancy.

Data Presentation

Table 1: General Starting Parameters for Mpro-Ligand Crystallization

ParameterRecommended Starting RangeNotes
Protein Concentration 5 - 25 mg/mLHigher concentrations can promote nucleation but also increase the risk of precipitation.[4]
Ligand Molar Excess 3x - 10x over proteinDependent on ligand solubility and binding affinity. Low solubility may require lower protein concentration.[9]
Precipitants PEGs (e.g., PEG 3350, PEG 4000) at 15-30% (w/v)PEGs are commonly used precipitants for Mpro crystallization.[10][11]
Salts (e.g., Ammonium Sulfate) at 0.2 - 2.0 MSalts can also be effective precipitants.[4][10]
pH 5.5 - 8.5Mpro has been crystallized across a range of pH values. Screening is essential.[10][11]
Temperature 4°C or 18-20°CTemperature affects solubility and kinetics. Both should be tested.[2]

Table 2: Troubleshooting Common Crystallization Outcomes

ObservationPotential Cause(s)Recommended Action(s)
Clear Drops Protein/precipitant concentration too low; pH is far from optimal.Increase protein and/or precipitant concentration; Screen a wider pH range.
Amorphous Precipitate Supersaturation is too high; Poor protein quality (aggregation).Decrease protein and/or precipitant concentration; Check protein for monodispersity with DLS.[2]
Phase Separation (Oil) High protein and precipitant concentration; Certain PEGs can cause this.Dilute the protein and precipitant; Try different molecular weight PEGs or switch to a salt-based precipitant.
Microcrystals / Needles Nucleation is too rapid; Growth is too fast.Decrease precipitant concentration; Lower the temperature; Use micro-seeding into a lower supersaturation condition.[7]
Cracked/Dissolved Crystals (during soaking) Osmotic shock; Crystal sensitivity to ligand solvent (e.g., DMSO).Add cryoprotectant to soaking solution; Test crystal tolerance to different solvents; Reduce soak time.[7]

Experimental Protocols & Visualizations

Protocol 1: Co-crystallization of Mpro-X77 via Hanging-Drop Vapor Diffusion
  • Complex Formation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM in 100% DMSO).

    • Dilute the purified Mpro protein to a working concentration (e.g., 10 mg/mL) in its storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[10]

    • Add the this compound stock solution to the protein solution to achieve a final 5-fold molar excess of the ligand. Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.

    • Incubate the mixture on ice for at least 60 minutes.

    • Centrifuge the complex at >14,000 x g for 10 minutes at 4°C to remove any aggregated protein.

  • Crystallization Plate Setup:

    • Using a multi-channel pipette, add 500 µL of various crystallization screen conditions to the reservoir wells of a 24-well hanging-drop plate.

    • Place a siliconized glass coverslip over each well.

    • Pipette 1 µL of the Mpro-X77 complex solution onto the center of the coverslip.

    • Pipette 1 µL of the corresponding reservoir solution onto the drop of the complex.

    • Invert the coverslip and seal the well with vacuum grease.

  • Incubation and Monitoring:

    • Store the plates at a constant temperature (e.g., 18°C).[10]

    • Monitor the drops for crystal growth using a microscope regularly over several days to weeks.

G cluster_prep Sample Preparation cluster_xtal Crystallization Setup (Hanging Drop) P1 Purified Mpro P3 Incubate Mpro + this compound (e.g., 1h at 4°C) P1->P3 P2 This compound Ligand (in DMSO) P2->P3 P4 Centrifuge to remove aggregates P3->P4 X2 Mix 1µL Complex + 1µL Reservoir on Coverslip P4->X2 X1 Pipette Reservoir Solution (500µL) X1->X2 X3 Invert and Seal Well X4 Incubate at Constant Temperature X3->X4 X5 Crystals X4->X5 Monitor for Crystal Growth

Co-crystallization workflow using hanging-drop vapor diffusion.
Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common crystallization issues.

G start Initial Crystallization Experiment outcome Observe Outcome start->outcome precip Amorphous Precipitate outcome->precip Precipitate clear Clear Drop outcome->clear No Change crystals Crystals Formed outcome->crystals Success p1 Lower Protein & Precipitant Conc. precip->p1 p2 Check Protein Homogeneity (DLS) precip->p2 p3 Screen Different Precipitants / pH precip->p3 c1 Increase Protein & Precipitant Conc. clear->c1 c2 Try Seeding from Existing Crystals clear->c2 xtal1 Poor Quality / Small Size crystals->xtal1 p1->outcome p2->outcome p3->outcome c1->outcome c2->outcome xtal_good Good Quality Crystals xtal1->xtal_good No xtal_opt Optimize Hit Condition (Fine Grid Screen) xtal1->xtal_opt Yes xtal_opt->outcome xtal_add Use Additive Screening xtal_opt->xtal_add xtal_seed Micro-seeding xtal_opt->xtal_seed xtal_add->outcome xtal_seed->outcome

General troubleshooting workflow for crystallization experiments.

G start Goal: Obtain Mpro-X77 Structure q1 Do you have robust apo-Mpro crystals? start->q1 soak Try Soaking q1->soak Yes q2 Is this compound highly soluble and stable? q1->q2 No q3 Does soaking crack or dissolve crystals? soak->q3 cocrys Try Co-crystallization success Proceed to Data Collection cocrys->success q2->cocrys No (Use to stabilize Mpro) q2->cocrys Yes (Still a good option) q3->success No fail Try Alternative Method q3->fail Yes fail->cocrys

Decision tree for choosing between co-crystallization and soaking.

References

X77 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of X77. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of this complex macrocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step (Formation of Intermediate this compound-C)

Q: We are experiencing significantly lower than expected yields (<30%) during the Suzuki-Miyaura coupling of the aryl bromide (this compound-A) and the boronic ester (this compound-B). What are the common causes and how can we optimize this reaction?

A: Low yields in this critical C-C bond formation step are typically due to catalyst deactivation, incomplete reaction, or degradation of starting materials.

Troubleshooting Steps:

  • Reagent Quality: Ensure the boronic ester (this compound-B) is dry and has not been hydrolyzed. Use freshly distilled and thoroughly degassed solvents (e.g., 1,4-dioxane, toluene).

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is standard, sterically hindered and electron-rich ligands can significantly improve yields. Consider screening alternative catalysts and ligands as detailed in the table below.

  • Base Selection: The strength and solubility of the base can impact the reaction rate and side product formation. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Ensure the base is finely powdered and anhydrous.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. Maintain a consistent temperature, typically between 80-100 °C.

Table 1: Catalyst and Solvent Optimization for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)SolventBase (equiv.)Temperature (°C)Avg. Yield (%)
Pd(PPh₃)₄ (5)-Toluene/H₂OK₂CO₃ (2.0)10028
Pd₂(dba)₃ (2.5)SPhos (5)1,4-DioxaneK₃PO₄ (2.5)9075
Pd(dppf)Cl₂ (3)-DMECs₂CO₃ (2.0)8568
Pd(OAc)₂ (2)XPhos (4)THFK₂CO₃ (2.0)8082
Issue 2: Poor Diastereoselectivity in the Ketone Reduction of Intermediate this compound-D

Q: Our attempts to reduce the ketone in intermediate this compound-D to the desired (S)-alcohol are resulting in poor diastereomeric ratios (dr ≈ 1.5:1). How can we improve the stereoselectivity of this reduction?

A: Achieving high diastereoselectivity in this step depends on the choice of reducing agent and the directing influence of nearby stereocenters.

Troubleshooting Steps:

  • Bulky Reducing Agents: Employing sterically bulky reducing agents can enhance facial selectivity. Reagents like L-Selectride® or K-Selectride® often provide better stereocontrol compared to less hindered hydrides like NaBH₄.

  • Chelation-Controlled Reduction: If a nearby hydroxyl or other coordinating group is present, a chelation-controlled reduction can be highly effective. This involves using a Lewis acid additive to form a rigid cyclic intermediate that blocks one face of the ketone.

  • Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can significantly improve diastereoselectivity by favoring the transition state with the lowest activation energy.

Table 2: Effect of Reducing Agent and Temperature on Diastereoselectivity

Reducing Agent (equiv.)Additive (equiv.)Temperature (°C)Diastereomeric Ratio (S:R)
NaBH₄ (1.5)None01.5 : 1
LiAlH₄ (1.2)None-202 : 1
L-Selectride® (1.2)None-7815 : 1
NaBH₄ (1.5)CeCl₃·7H₂O (1.1)-40>20 : 1

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound-C

Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide this compound-A (1.0 equiv.), boronic ester this compound-B (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and anhydrous K₃PO₄ (2.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add freshly distilled and degassed 1,4-dioxane via cannula.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield intermediate this compound-C.

Diagrams and Workflows

Troubleshooting Logic for Low Coupling Yield

The following decision tree illustrates a logical workflow for troubleshooting low yields in the Suzuki-Miyaura coupling step.

G start Low Yield (<30%) in Suzuki Coupling reagent_check Check Reagent Quality (Anhydrous, Degassed) start->reagent_check catalyst_screen Screen Alternative Catalysts (See Table 1) reagent_check->catalyst_screen Reagents OK base_check Verify Base (Anhydrous, Finely Powdered) catalyst_screen->base_check No Improvement temp_check Optimize Temperature (80-100 °C) base_check->temp_check Base OK yield_improved Yield Improved? temp_check->yield_improved success Proceed to Next Step yield_improved->success Yes consult Consult Senior Chemist yield_improved->consult No

Caption: Decision tree for troubleshooting the Suzuki-Miyaura coupling step.

Experimental Workflow for Chelation-Controlled Reduction

This diagram outlines the key steps for performing the highly diastereoselective Luche reduction of intermediate this compound-D.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_ketone Dissolve this compound-D in Anhydrous MeOH start->dissolve_ketone cool Cool to -40 °C dissolve_ketone->cool add_cecl3 Add CeCl3·7H2O cool->add_cecl3 stir Stir for 20 min add_cecl3->stir add_nabh4 Add NaBH4 Portion-wise stir->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Acetone monitor->quench concentrate Concentrate quench->concentrate extract Aqueous Workup & Extraction concentrate->extract purify Column Chromatography extract->purify end Obtain (S)-alcohol purify->end

Caption: Workflow for the diastereoselective Luche reduction of this compound-D.

Hypothetical Signaling Pathway of this compound

This compound is designed as an inhibitor of the hypothetical "Kinase-Z" cascade, which is implicated in oncogenesis. This diagram shows the proposed mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Activates Kinase_Z Kinase-Z Kinase_Y->Kinase_Z TF Transcription Factor Kinase_Z->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->Kinase_Z Inhibits

Caption: Proposed inhibitory action of this compound on the Kinase-Z signaling pathway.

Technical Support Center: Optimizing X77 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of the novel kinase inhibitor, X77, in cell culture experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the optimization of this compound concentration.

Issue 1: High Cell Death Observed Even at Low Concentrations of this compound

Possible Cause:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

  • This compound Cytotoxicity: this compound itself may be highly cytotoxic to the specific cell line being used.

  • Incorrect Concentration Calculation: Errors in calculating the dilution of the this compound stock solution can lead to unintentionally high final concentrations.

Suggested Solutions:

  • Solvent Control: Always include a vehicle control group in your experiment, treating cells with the highest concentration of the solvent (e.g., DMSO) used in the this compound treatment groups. This will help differentiate between solvent-induced and compound-induced cytotoxicity.

  • Determine Solvent Tolerance: If not already known, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.

  • Verify Calculations: Double-check all calculations for diluting the this compound stock solution. A simple dilution calculator can be a useful tool.[1][2]

  • Perform a Broad-Range Dose-Response Assay: Test a wide range of this compound concentrations, including very low nanomolar concentrations, to identify a potential therapeutic window where the desired effect is observed without significant cell death.[3]

Logical Troubleshooting Flow for Unexpected Cytotoxicity

start High Cell Death Observed solvent_check Did you include a vehicle control? start->solvent_check calc_check Have you verified your calculations? solvent_check->calc_check No solvent_issue High toxicity in vehicle control? solvent_check->solvent_issue Yes calc_issue Recalculate and re-prepare dilutions calc_check->calc_issue dose_range Perform broad-range dose-response cytotoxicity_issue This compound is likely cytotoxic at tested concentrations dose_range->cytotoxicity_issue solvent_issue->dose_range No solvent_issue->calc_issue Yes calc_issue->dose_range end Proceed with optimized concentration cytotoxicity_issue->end

Caption: Troubleshooting unexpected cytotoxicity.

Issue 2: No Observable Effect of this compound on the Target Pathway

Possible Cause:

  • Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit its target kinase.

  • Inadequate Incubation Time: The duration of this compound treatment may not be long enough for the desired downstream effects to become apparent.[4]

  • Compound Instability: this compound may be unstable in the cell culture medium, degrading over time.

  • Poor Cell Permeability: this compound may not be effectively entering the cells.[5]

Suggested Solutions:

  • Increase Concentration: Perform a dose-response experiment with a higher range of this compound concentrations. It is advisable to start with a literature search for similar compounds to get a potential effective concentration range.[4]

  • Optimize Incubation Time: Conduct a time-course experiment, treating cells with a fixed concentration of this compound and analyzing the target pathway at various time points (e.g., 6, 12, 24, 48 hours).[4][6]

  • Assess Compound Stability: The stability of this compound in your specific cell culture medium can be assessed by incubating it in the medium for various durations and then analyzing its concentration or activity.[7]

  • Evaluate Cellular Uptake: While complex, cellular uptake can be indirectly assessed by observing a dose-dependent effect. If no effect is seen even at high concentrations, it might indicate poor permeability.

Experimental Workflow for Optimizing this compound Efficacy

start Start Optimization dose_response Dose-Response Assay (e.g., 1 nM to 100 µM) start->dose_response time_course Time-Course Assay (e.g., 6h, 12h, 24h, 48h) dose_response->time_course analyze Analyze Target Pathway (e.g., Western Blot for p-Target) time_course->analyze optimal_found Optimal Concentration and Time Determined analyze->optimal_found Effect Observed troubleshoot Troubleshoot Stability or Permeability analyze->troubleshoot No Effect

Caption: Workflow for determining optimal this compound efficacy.

Issue 3: Precipitate Forms in the Cell Culture Medium After Adding this compound

Possible Cause:

  • Poor Solubility: this compound may have low solubility in aqueous solutions like cell culture media, especially at higher concentrations.[8]

  • Interaction with Media Components: this compound might be interacting with components in the serum or the medium itself, leading to precipitation.

Suggested Solutions:

  • Check Stock Solution: Ensure your this compound stock solution is fully dissolved and free of precipitate before diluting it into the culture medium.

  • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the medium to reach the final desired concentration.[4]

  • Reduce Serum Concentration: If possible for your cell line, try reducing the serum concentration in the medium, as serum proteins can sometimes cause small molecules to precipitate.[9]

  • Test Alternative Solvents: While DMSO is common, for some compounds, other solvents like ethanol may be more suitable, but their toxicity to the cells must be evaluated.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a dose-response experiment?

A1: If no prior information is available, a standard approach is to perform a broad dose-response experiment using serial dilutions. A range from 10 nM to 100 µM with half-log10 steps is often a good starting point.[3][10] This wide range helps in identifying the potency of the compound and determining the IC50 (half-maximal inhibitory concentration).

Q2: How do I determine the optimal incubation time for this compound?

A2: The optimal incubation time is dependent on the biological question you are asking and the nature of the downstream readout. A time-course experiment is the best way to determine this.[4] For signaling pathway studies (e.g., phosphorylation), shorter time points (e.g., 30 minutes to 6 hours) may be sufficient. For assays measuring cell viability or proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[11]

Q3: My dose-response curve for this compound is not sigmoidal. What could be the reason?

A3: A non-sigmoidal dose-response curve can indicate several things:

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or a drop in the response.

  • Off-Target Effects: At higher concentrations, this compound might be hitting other targets, leading to complex biological responses that do not follow a simple dose-response relationship.[4]

  • Cytotoxicity: If the assay measures an inhibitory effect, high concentrations of this compound might be causing cell death, which can confound the results.

  • Assay Artifacts: The assay itself might have limitations at high compound concentrations.

It is recommended to visually inspect the wells for precipitation and to run a parallel cytotoxicity assay to assess cell viability at the tested concentrations.[12]

Q4: What is the recommended maximum concentration of DMSO in the final culture medium?

A4: The tolerance to DMSO can be cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. It is crucial to determine the specific tolerance of your cell line by performing a DMSO dose-response curve.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Target Kinase Inhibition

This compound Concentration (µM)% Inhibition of Target Phosphorylation (Mean ± SD)
0 (Vehicle)0 ± 2.5
0.0115.2 ± 3.1
0.148.9 ± 4.5
185.7 ± 2.8
1098.1 ± 1.5
10099.2 ± 1.1

Table 2: Example Cytotoxicity Data for this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 3.2
0.0198.5 ± 4.1
0.195.3 ± 3.8
188.1 ± 5.2
1055.4 ± 6.3
10012.7 ± 2.9

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound using Western Blot

Objective: To determine the concentration of this compound that effectively inhibits the phosphorylation of its target kinase.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot: Perform SDS-PAGE and western blotting using primary antibodies against the phosphorylated form of the target kinase and the total form of the target kinase (as a loading control).

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on the cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle control.

Mandatory Visualization

Signaling Pathway of this compound

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target Target Kinase Receptor->Target Activates Downstream Downstream Effector Target->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response This compound This compound This compound->Target

Caption: Hypothetical signaling pathway inhibited by this compound.

References

X77 Technical Support Center: Ensuring On-Target Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for X77, a potent and selective inhibitor of Kinase A. This resource is designed to help researchers, scientists, and drug development professionals maximize the on-target effects of this compound while mitigating potential off-target activities. By following best practices and utilizing appropriate controls, you can ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target activities?

This compound is a highly potent ATP-competitive inhibitor of Kinase A (KSA). However, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. The two most well-characterized off-targets are Kinase B (KSB) and Receptor Tyrosine Kinase Y (RTK-Y). It is crucial to use this compound at concentrations that are selective for KSA to avoid confounding results.

Q2: How can I be confident that my observed phenotype is due to the inhibition of Kinase A?

Confirming that an experimental outcome is a direct result of on-target inhibition is a critical aspect of working with small molecule inhibitors.[1] Key validation strategies include:

  • Dose-response experiments: Observing your phenotype in the concentration range where this compound is selective for Kinase A.

  • Rescue experiments: Using a drug-resistant mutant of Kinase A to see if it reverses the observed effect.

  • Orthogonal inhibitors: Replicating the phenotype with a structurally different inhibitor of Kinase A.

  • Target engagement assays: Directly measuring the binding of this compound to Kinase A in your experimental system.[2][3]

Q3: What are the essential control experiments to include when using this compound?

At a minimum, every experiment should include:

  • A vehicle control (e.g., DMSO) to account for solvent effects.

  • A positive control, if available (e.g., a known activator or inhibitor of the pathway).

  • A concentration curve of this compound to establish the effective on-target window.

  • For cellular assays, a cytotoxicity test to ensure the observed effects are not due to cell death.

Troubleshooting Guide

Q: I'm observing a cellular effect at a concentration much lower/higher than the reported IC50 for Kinase A. What could be the cause?

A: Several factors could explain this discrepancy:

  • Cellular Permeability: The IC50 is often determined in a biochemical assay.[4] Poor cell membrane permeability might require higher external concentrations to achieve the necessary intracellular concentration.

  • ATP Concentration: As an ATP-competitive inhibitor, the cellular potency of this compound can be influenced by intracellular ATP levels, which can vary between cell types.

  • Off-Target Effects: If the effect occurs at concentrations significantly higher than the IC50 for Kinase A, it is likely due to inhibition of off-targets like Kinase B or RTK-Y. Refer to the selectivity profile in Table 1.

  • Assay Sensitivity: Your specific assay may be more or less sensitive to the inhibition of the Kinase A pathway than the assay used for the original IC50 determination.

Q: My rescue experiment with a drug-resistant Kinase A mutant did not reverse the phenotype. Does this confirm an off-target effect?

A: While this is a strong indicator of an off-target effect, consider these possibilities:

  • Incomplete Rescue: The mutant may not have been expressed at sufficient levels to overcome the inhibitor's effect. Verify expression levels via Western blot or a similar method.

  • Mutant Activity: Ensure the introduced mutation confers resistance to this compound without disrupting the kinase's normal function.

  • Dominant Off-Target: The off-target effect might be potent enough to mask the on-target rescue. This is more likely at higher concentrations of this compound. Try repeating the experiment with a lower dose.

Q: I see conflicting results between my biochemical and cellular assays.

A: This is a common challenge.[5] Biochemical assays measure direct inhibition of the purified kinase, while cellular assays measure the effect on a signaling pathway within a complex environment.[6][7] Factors like protein-protein interactions, subcellular localization, and feedback loops within the cell can all influence the outcome.[8] A Cellular Thermal Shift Assay (CETSA) can be an excellent tool to bridge this gap by confirming that this compound is binding to Kinase A inside the cell.[2][3][9]

Data & Recommended Concentrations

To aid in experimental design, the following tables summarize the selectivity profile of this compound and provide recommended starting concentrations for cellular assays.

Table 1: Kinase Selectivity Profile of this compound

TargetIC50 (nM)Target TypeNotes
Kinase A (KSA) 10 On-Target Primary therapeutic target.
Kinase B (KSB)250Off-TargetStructurally similar kinase.
RTK-Y800Off-TargetReceptor Tyrosine Kinase.
Panel of 250 other kinases>10,000Off-TargetBroadly selective against a wider panel.

Table 2: Recommended Concentration Ranges for Cellular Assays

EffectConcentration RangeRationale
Selective KSA Inhibition 20 - 100 nM This range is >2x the KSA IC50 and <1/2 the KSB IC50, providing a good selectivity window.
Potential KSB Off-Target Effects> 500 nMConcentrations in this range may lead to confounding phenotypes due to KSB inhibition.
Potential RTK-Y Off-Target Effects> 1 µMSignificant RTK-Y inhibition is expected at these concentrations.

Visualized Workflows and Pathways

Signaling Pathway Context

The diagram below illustrates the intended on-target effect of this compound on the Kinase A pathway and its potential off-target interactions.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KSA Kinase A (KSA) SubstrateA Substrate A KSA->SubstrateA phosphorylates ResponseA Cellular Response A SubstrateA->ResponseA RTKY Receptor Tyrosine Kinase Y (RTK-Y) SubstrateY Substrate Y RTKY->SubstrateY phosphorylates ResponseY Cellular Response Y SubstrateY->ResponseY This compound This compound This compound->KSA Inhibits (On-Target) This compound->RTKY Inhibits (Off-Target @ High Conc.)

Caption: On-target vs. off-target inhibition by this compound.

Troubleshooting Logic for Unexpected Results

Use this decision tree to diagnose potential issues when your experimental results deviate from expectations.

Start Unexpected Result Observed CheckConc Is this compound concentration within the selective window (20-100 nM)? Start->CheckConc HighConc Result is likely due to off-target effects. Lower concentration. CheckConc->HighConc No ConcOK Concentration is appropriate. CheckConc->ConcOK Yes CheckEngage Have you confirmed target engagement in cells (e.g., CETSA)? ConcOK->CheckEngage NoEngage Confirm target engagement. See Protocol 1. CheckEngage->NoEngage No EngageOK Target engagement confirmed. CheckEngage->EngageOK Yes CheckControls Have you run orthogonal controls (e.g., rescue mutant, different inhibitor)? EngageOK->CheckControls NoControls Perform validation experiments. See Protocols 2 & 3. CheckControls->NoControls No ControlsDone Phenotype is likely a true on-target effect. Investigate downstream pathways. CheckControls->ControlsDone Yes

Caption: Decision tree for troubleshooting unexpected results with this compound.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms target engagement by measuring the change in thermal stability of a protein when a ligand is bound.[3]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours in a 37°C incubator.[10]

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble Kinase A remaining at each temperature point by Western blot or ELISA. A positive target engagement will result in a rightward shift in the melting curve for this compound-treated samples compared to the vehicle control.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This "gold standard" experiment validates that the observed phenotype is due to the inhibition of Kinase A.

Methodology:

  • Construct Generation: Create two expression vectors: one for wild-type (WT) Kinase A and another for a mutant Kinase A that is resistant to this compound (e.g., a "gatekeeper" mutation in the ATP-binding pocket).

  • Transfection: Transfect your target cells with the WT Kinase A construct, the resistant-mutant Kinase A construct, or an empty vector control. Allow 24-48 hours for protein expression.

  • Treatment: Treat all three sets of transfected cells with a concentration of this compound known to produce the phenotype of interest (e.g., 100 nM).

  • Phenotypic Assay: Perform the assay to measure your biological endpoint (e.g., cell proliferation, reporter gene activity, substrate phosphorylation).

  • Analysis:

    • Empty Vector + this compound: Should show the inhibitory phenotype.

    • WT Kinase A + this compound: Should also show the inhibitory phenotype (as the endogenous and overexpressed WT kinase are both inhibited).

    • Resistant Mutant + this compound: Should not show the phenotype, or it should be significantly reversed. This demonstrates the effect is specifically mediated by Kinase A.

Protocol 3: Orthogonal Inhibitor Confirmation

Using a structurally unrelated inhibitor that targets the same kinase helps rule out off-target effects specific to the chemical scaffold of this compound.

Methodology:

  • Inhibitor Selection: Obtain a validated Kinase A inhibitor with a different chemical structure from this compound (e.g., "Inhibitor Y").

  • Dose-Response: Determine the effective concentration of Inhibitor Y for inhibiting Kinase A in your cellular system by performing a dose-response curve.

  • Comparative Treatment: Treat cells with:

    • Vehicle control

    • This compound (at its effective on-target concentration)

    • Inhibitor Y (at its effective on-target concentration)

  • Phenotypic Assay: Perform your primary assay.

References

X77 inhibitor assay variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the X77 inhibitor. Our goal is to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for the this compound inhibitor, and why might my results differ?

A1: The expected IC50 value for the this compound inhibitor can vary depending on the specific assay conditions and cell line used. It is common to observe variability of 1.5 to 3-fold in biological assays.[1] Differences greater than 3-fold may indicate technical issues or biological outliers that require investigation.[1] Several factors can contribute to variations in IC50 values between experiments, including:

  • Experimental Conditions: Differences in culture media, incubation time, and temperature can influence the inhibitor's potency.[2]

  • Cell-Specific Factors: The passage number and seeding density of the cell line can affect the experimental outcome.[1]

  • Reagent Quality: The purity and stability of the this compound inhibitor and other reagents are crucial for consistent results.[2][3]

To ensure reproducibility, it is essential to maintain consistent assay conditions and cell culture protocols.[1]

Q2: What are the critical quality control metrics I should use for my this compound inhibitor assay?

A2: To ensure the quality and reliability of your high-throughput screening (HTS) assays, several quality control metrics are recommended.[4] These metrics help assess the differentiation between positive and negative controls and the overall robustness of the assay.[5]

MetricDescriptionRecommended Value
Z'-factor A measure of the statistical effect size that reflects both the signal dynamic range and data variation.[5][6]Z' > 0.5 for robust assays.[6]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.[5]Varies by assay; higher is generally better.
Signal-to-Noise (S/N) Ratio The difference in means of the positive and negative controls divided by the standard deviation of the background.[5]Varies by assay; higher indicates greater sensitivity.
Coefficient of Variation (%CV) A measure of the relative variability within replicate measurements.< 20% is generally acceptable.

Q3: How can I be sure the inhibition I'm observing is specific to the this compound target?

A3: Distinguishing between specific and non-specific inhibition is a critical step in drug discovery. Non-specific inhibition can arise from various factors, such as compound aggregation or interference with the assay signal.[3] To confirm the specificity of the this compound inhibitor, consider the following approaches:

  • Counter-screening: Test the inhibitor in a control setting that lacks the drug target to identify off-target effects.[7]

  • Orthogonal Assays: Re-test the compound in an alternative assay format to rule out artifacts related to the primary HTS assay.[7]

  • Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding of the inhibitor to its target.

  • Cellular Target Engagement Assays: Measure the inhibitor's effect on downstream signaling pathways or use biomarker studies to confirm target engagement within a cellular context.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound inhibitor assays.

Issue 1: High Well-to-Well Variability in My Assay Plate

High variability across wells can obscure real results and lead to unreliable data.

Potential Cause Solution
Inconsistent Dispensing Ensure liquid handling equipment is properly calibrated and functioning correctly. Use automated liquid handlers for better precision in HTS formats.[4]
Edge Effects Systematic errors can occur in the outer wells of a microplate due to temperature or evaporation gradients. Avoid using the outer wells for samples or use a plate sealer.
Cell Clumping Inconsistent cell numbers across wells can be caused by clumping. Ensure cells are in a single-cell suspension before plating by gently pipetting or using a cell strainer.
Reagent Instability Some reagents may degrade over the course of the experiment. Prepare fresh reagents and minimize the time they are left at room temperature.[9]
Inadequate Mixing Ensure thorough mixing of all components in each well. Use an orbital shaker if necessary, but avoid cross-contamination.

Issue 2: Inconsistent IC50 Values Between Experiments

Fluctuations in IC50 values are a common challenge, but can be managed with careful experimental design.[1]

Potential Cause Solution
Variable Cell State The growth phase and passage number of cells can impact their response to inhibitors. Use cells within a consistent passage range and ensure they are in the logarithmic growth phase.[2]
Inconsistent Substrate Concentration For enzymatic assays, the concentration of the substrate relative to its Km value will influence the apparent potency (IC50) of the inhibitor.[9][10] Maintain a consistent substrate concentration across all experiments.
DMSO Concentration Effects The final concentration of DMSO (the solvent for the inhibitor) can affect enzyme activity or cell viability. Determine the maximum DMSO tolerance for your assay and keep it consistent across all wells.[3][6]
Batch-to-Batch Reagent Variation Different lots of reagents (e.g., serum, enzymes, antibodies) can have varying performance. If possible, purchase a large quantity of reagents from a single lot for the entire screening campaign.[9][11]
Differences in Data Analysis The method used to calculate the IC50 value can introduce variability. Use a consistent, standardized data analysis workflow and software for all experiments.[12]

Issue 3: No Inhibition Observed or Very Weak Potency

If the this compound inhibitor is not showing the expected activity, several factors could be at play.

Potential Cause Solution
Incorrect Assay Conditions The buffer pH, temperature, or incubation time may not be optimal for inhibitor activity. Review the literature and optimize these conditions for your specific target.[3][13]
Substrate Depletion or Product Inhibition In enzymatic assays, high enzyme concentrations can lead to rapid substrate consumption or product accumulation that inhibits the reaction, masking the effect of the inhibitor.[3] Optimize enzyme and substrate concentrations to ensure linear reaction kinetics.
Degraded Inhibitor The this compound inhibitor may have degraded due to improper storage or handling. Store the compound as recommended and perform quality control checks (e.g., HPLC-MS) to confirm its integrity.[2]
High ATP Concentration (for kinase assays) If this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will compete with the inhibitor and reduce its apparent potency.[14] Consider running the assay at an ATP concentration close to the Km value for ATP.[14]
Assay Signal Interference The inhibitor itself may interfere with the detection method (e.g., autofluorescence). Run control experiments with the inhibitor in the absence of the target to check for interference.[3]

Experimental Protocols

Protocol: this compound Kinase Activity Assay (Luminescence-Based)

This protocol is designed to measure the activity of a kinase inhibited by this compound by quantifying the amount of ATP remaining in solution after the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing appropriate salts, DTT, and a detergent (e.g., Triton X-100). The exact composition will depend on the specific kinase.

  • Kinase Enzyme: Dilute the kinase to the desired working concentration in kinase buffer. Keep on ice.

  • Substrate: Dilute the peptide or protein substrate to the desired working concentration in kinase buffer.

  • ATP Solution: Prepare ATP at a concentration that is at or near the Km for the specific kinase.

  • This compound Inhibitor: Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO. Then, dilute this series into the kinase buffer to achieve the desired final assay concentration with a consistent final DMSO concentration (e.g., 0.5%).

  • ATP Detection Reagent: Prepare the luminescence-based ATP detection reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the diluted this compound inhibitor or control (DMSO vehicle) to the wells of a 384-well white assay plate.

  • Add 10 µL of the kinase enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the background signal (wells with no enzyme) from all data points.

  • Normalize the data by setting the high control (DMSO vehicle, 0% inhibition) to 100% activity and the low control (no enzyme or potent inhibitor, 100% inhibition) to 0% activity.

  • Plot the normalized percent inhibition against the log of the this compound inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

X77_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Signal Kinase_A Kinase A Adaptor->Kinase_A Activates Kinase_B Kinase B (Target of this compound) Kinase_A->Kinase_B Phosphorylates Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes This compound This compound Inhibitor This compound->Kinase_B Inhibits

Caption: Fictional signaling pathway inhibited by this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare Reagents (Enzyme, Substrate, ATP) C 3. Add Inhibitor to Plate A->C B 2. Serially Dilute This compound Inhibitor B->C D 4. Add Enzyme (Pre-incubation) C->D E 5. Add Substrate/ATP (Start Reaction) D->E F 6. Incubate at 37°C E->F G 7. Add Detection Reagent (e.g., ADP-Glo) F->G H 8. Read Signal (Luminescence) G->H I 9. Calculate IC50 H->I

Caption: General experimental workflow for an this compound inhibitor assay.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Problem: Inconsistent IC50 Values Q_Controls Are Controls (Z', S/B) within acceptable range? Start->Q_Controls A_Controls_No Focus on Assay Robustness: - Optimize reagent concentrations - Check plate reader settings - Validate controls Q_Controls->A_Controls_No No A_Controls_Yes Assay is likely robust. Investigate other variables. Q_Controls->A_Controls_Yes Yes Q_Reagents Are all reagents from the same lot number? A_Controls_Yes->Q_Reagents A_Reagents_No Perform lot-to-lot validation. Purchase single large batches of critical reagents. Q_Reagents->A_Reagents_No No Q_Cells Is cell passage number and confluency consistent? Q_Reagents->Q_Cells Yes A_Cells_No Standardize cell culture protocol. Use cells within a defined passage number range. Q_Cells->A_Cells_No No Q_Protocol Is the experimental protocol strictly followed each time? Q_Cells->Q_Protocol Yes A_Protocol_No Use detailed SOPs. Consider automation for critical liquid handling steps. Q_Protocol->A_Protocol_No No A_Protocol_Yes Consider subtle environmental factors or inhibitor stability. Q_Protocol->A_Protocol_Yes Yes

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Refining Purification Protocols for X77

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for the protein X77.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of this compound After Elution

Symptoms: The final concentration of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Low Expression Levels Verify expression of this compound via SDS-PAGE or Western blot of the cell lysate. Optimize expression conditions (e.g., induction time, temperature, inducer concentration).[1][2][3]Increased band intensity of this compound in the lysate, leading to higher final yield.
Inefficient Cell Lysis Ensure the chosen lysis method (e.g., sonication, high-pressure homogenization) is effective for your cell type. Confirm complete lysis by microscopy. Consider adding lysozyme or other enzymes to the lysis buffer.[2][3]More complete release of cellular contents, including this compound, into the lysate.
Protein Insolubility This compound may be forming insoluble aggregates or inclusion bodies.[2][4] Analyze the insoluble pellet after lysis by SDS-PAGE. If this compound is present, optimize expression conditions to enhance solubility (e.g., lower temperature) or employ denaturing purification conditions followed by refolding.[1][2]Shift of this compound from the insoluble to the soluble fraction of the lysate.
Suboptimal Binding to Resin Ensure the buffer conditions (pH, ionic strength) are optimal for this compound binding to the chosen chromatography resin.[5] For affinity chromatography, ensure the affinity tag is accessible.[2]Increased retention of this compound on the column during the loading and wash steps.
Inefficient Elution Optimize the elution buffer composition. This may involve adjusting the pH, increasing the concentration of the eluting agent (e.g., imidazole for His-tagged proteins), or using a gradient elution.[2]Sharper and more concentrated elution peak of this compound.
Protein Degradation Add protease inhibitors to the lysis and purification buffers and maintain low temperatures (4°C) throughout the purification process.[2][6]Reduced presence of smaller molecular weight bands on SDS-PAGE, indicating less degradation.

Issue 2: this compound Aggregates During Purification

Symptoms: The purified this compound solution appears cloudy or precipitates over time. Size-exclusion chromatography shows the presence of high molecular weight species.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
High Protein Concentration During purification, high concentrations of this compound on the chromatography column can lead to aggregation.[7] Consider reducing the amount of sample loaded or using a column with a larger capacity.Reduced aggregation and improved peak shape during chromatography.
Inappropriate Buffer Conditions The buffer pH, ionic strength, or composition may not be optimal for this compound stability.[8][9] Screen a range of buffer conditions to find the optimal formulation for this compound solubility.Clear protein solution with minimal precipitation over time.
Presence of Contaminants Impurities co-purifying with this compound may promote aggregation. Add a polishing step to the purification protocol, such as ion exchange or size-exclusion chromatography.[1]Increased purity of this compound and reduced aggregation.
Oxidation of Cysteine Residues If this compound contains cysteine residues, oxidation can lead to the formation of disulfide-linked aggregates.[9] Add a reducing agent, such as DTT or TCEP, to the buffers.[9]Monomeric this compound as confirmed by non-reducing SDS-PAGE.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying recombinant this compound?

A1: For recombinant this compound with an affinity tag (e.g., His-tag, GST-tag), the recommended initial purification step is affinity chromatography.[1] This method offers high selectivity and can significantly purify this compound in a single step.[10]

Q2: How can I improve the resolution of my size-exclusion chromatography (SEC) step for this compound?

A2: To improve SEC resolution, you can optimize several parameters. Reducing the sample volume and flow rate can enhance separation.[11][12] Also, ensure that the column is well-packed and that the system has minimal dead volume.[11][13]

Q3: My this compound protein is precipitating at low pH during ion-exchange chromatography. What should I do?

A3: Protein precipitation at low pH can be a challenge.[14] You could try to perform the ion-exchange step at a higher pH where this compound is stable, potentially using an anion-exchange column instead of a cation-exchange column.[14] Alternatively, you can screen for additives or buffer components that stabilize this compound at the desired low pH.

Q4: What are the key considerations for choosing a buffer system for this compound purification?

A4: The ideal buffer system should maintain a pH at which this compound is stable and has the desired charge for the chosen chromatography method.[9] The buffer concentration should be sufficient to maintain the pH, typically between 50-100 mM.[9] The buffer itself should not interfere with the protein's activity or the purification process.[9] It's also important to consider the salt concentration, as it can affect protein solubility and binding to chromatography resins.[15]

Experimental Protocols

Protocol 1: Tandem Affinity Purification of this compound

This protocol is adapted for a hypothetical this compound protein with a tandem affinity tag (e.g., FFZZ - two FLAG tags and two protein A domains).[16]

  • Cell Lysis:

    • Harvest cells expressing FFZZ-X77 and resuspend in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells using an appropriate mechanical or chemical method.

    • Clarify the lysate by centrifugation to remove cell debris.[6]

  • First Affinity Chromatography (IgG resin):

    • Equilibrate an IgG affinity column with the lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with wash buffer to remove unbound proteins.

    • Elute FFZZ-X77 using a buffer containing a reagent that disrupts the protein A-IgG interaction (e.g., low pH or a specific protease if a cleavage site is present).

  • Second Affinity Chromatography (Anti-FLAG resin):

    • Neutralize the eluate from the first step if necessary.

    • Equilibrate an anti-FLAG affinity column with a suitable binding buffer.

    • Load the eluate onto the anti-FLAG column.

    • Wash the column with wash buffer.

    • Elute the purified FFZZ-X77 using a competitive elution agent (e.g., FLAG peptide) or by changing the buffer conditions (e.g., low pH).

Protocol 2: Ion-Exchange Chromatography of this compound

This protocol outlines the general steps for purifying this compound using ion-exchange chromatography (IEX).[17]

  • Column Selection and Equilibration:

    • Determine the isoelectric point (pI) of this compound.

    • Choose a cation-exchange resin if the working pH is below the pI of this compound, or an anion-exchange resin if the working pH is above the pI.[5]

    • Equilibrate the chosen column with a start buffer at the desired pH and low ionic strength.

  • Sample Loading:

    • Ensure the this compound sample is in the start buffer, which may require buffer exchange via dialysis or a desalting column.[5][18]

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the start buffer to remove any unbound contaminants.

  • Elution:

    • Elute the bound this compound by increasing the ionic strength of the buffer (salt gradient) or by changing the pH.[17]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of this compound using methods like SDS-PAGE or UV absorbance.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification Protocol cluster_2 Downstream Analysis Expression This compound Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification Affinity Affinity Chromatography Clarification->Affinity IEX Ion-Exchange Chromatography Affinity->IEX SEC Size-Exclusion Chromatography IEX->SEC Analysis Purity & Concentration Analysis SEC->Analysis

Caption: A general experimental workflow for the purification of protein this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckExpression Check Expression Levels in Lysate Start->CheckExpression OptimizeExpression Optimize Expression Conditions CheckExpression->OptimizeExpression Low Expression CheckLysis Check Lysis Efficiency CheckExpression->CheckLysis Good Expression OptimizeLysis Optimize Lysis Protocol CheckLysis->OptimizeLysis Incomplete Lysis CheckSolubility Analyze Soluble vs. Insoluble Fractions CheckLysis->CheckSolubility Complete Lysis Refold Denaturing Purification & Refolding CheckSolubility->Refold This compound in Insoluble Fraction CheckBinding Analyze Flow-through & Wash CheckSolubility->CheckBinding This compound in Soluble Fraction OptimizeBinding Optimize Binding Buffer CheckBinding->OptimizeBinding This compound in Flow-through CheckElution Analyze Resin Post-Elution CheckBinding->CheckElution This compound Binds OptimizeElution Optimize Elution Buffer CheckElution->OptimizeElution This compound Remains on Resin

Caption: A decision tree for troubleshooting low yield of purified this compound.

References

Technical Support Center: Addressing X77 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered with the novel MAPK/ERK pathway inhibitor, X77.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: We recommend preparing stock solutions of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For cellular assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. For long-term storage, we recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation of this compound in my aqueous assay buffer. What could be the cause?

A3: Precipitation of this compound in aqueous solutions can be attributed to several factors, including low kinetic solubility, pH of the buffer, and the presence of certain salts. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is pH-dependent. Our internal studies indicate that this compound is most stable in a pH range of 6.0-7.5. Significant degradation is observed at pH values below 4 and above 8.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Encountering precipitation during your experiments can be a significant roadblock. This guide provides a systematic approach to troubleshoot and resolve issues related to this compound instability in aqueous solutions.

Logical Workflow for Troubleshooting this compound Instability

cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe_precipitate Precipitation of this compound in aqueous buffer check_concentration Is the final concentration of this compound too high? observe_precipitate->check_concentration check_dmso Is the final DMSO concentration > 0.1%? check_concentration->check_dmso No reduce_concentration Lower the working concentration of this compound check_concentration->reduce_concentration Yes check_ph Is the buffer pH outside the 6.0-7.5 range? check_dmso->check_ph No adjust_dmso Reduce final DMSO concentration check_dmso->adjust_dmso Yes check_buffer Is the buffer composition causing salt-out? check_ph->check_buffer No adjust_ph Adjust buffer pH to 6.0-7.5 check_ph->adjust_ph Yes change_buffer Test alternative buffer systems check_buffer->change_buffer Yes

Caption: A flowchart for troubleshooting this compound precipitation.

Step-by-Step Troubleshooting
  • Verify Final Concentration: The kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4 is approximately 5 µM. If your working concentration exceeds this, you are likely to observe precipitation.

    • Recommendation: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific assay.

  • Check DMSO Concentration: While DMSO is an excellent solvent for this compound stock solutions, high final concentrations in aqueous buffers can lead to compound precipitation.

    • Recommendation: Ensure the final DMSO concentration in your assay does not exceed 0.1%. If higher concentrations of this compound are needed, consider an intermediate dilution step in a co-solvent like ethanol.

  • Evaluate Buffer pH: this compound is most stable within a pH range of 6.0 to 7.5. Deviations outside this range can lead to degradation and precipitation.

    • Recommendation: Measure the pH of your final assay buffer after the addition of all components, including your this compound solution. Adjust the pH if necessary.

  • Assess Buffer Composition: Certain salts or high ionic strength buffers can decrease the solubility of small molecules, an effect known as "salting out."

    • Recommendation: If you suspect buffer incompatibility, try preparing this compound in a simpler buffer system (e.g., HEPES or Tris) to see if the precipitation persists.

Data Presentation

The following tables summarize the stability of this compound under various conditions.

Table 1: Kinetic Solubility of this compound in Different Buffers

Buffer SystempHTemperature (°C)Kinetic Solubility (µM)
PBS7.4255.2 ± 0.4
HEPES7.2258.1 ± 0.6
Tris-HCl7.5257.5 ± 0.5
Citrate5.0251.3 ± 0.2

Table 2: Stability of this compound in DMSO at Different Temperatures

Storage Temperature (°C)% Remaining after 1 month% Remaining after 3 months% Remaining after 6 months
498.2 ± 1.195.4 ± 1.590.1 ± 2.3
-2099.8 ± 0.599.5 ± 0.799.1 ± 0.8
-8099.9 ± 0.399.8 ± 0.499.7 ± 0.5

Experimental Protocols

Protocol 1: Kinetic Solubility Assay of this compound

This protocol is designed to determine the kinetic solubility of this compound in a buffer of choice.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to obtain concentrations ranging from 10 mM to 10 µM.

  • Addition to Buffer: Add 2 µL of each DMSO dilution to 98 µL of the desired aqueous buffer in a 96-well plate. This will result in a final DMSO concentration of 2%.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of soluble this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to assess the stability of this compound under stress conditions.[1][2]

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Deionized water (Neutral control)

  • Incubation:

    • For acidic and basic conditions, incubate the solutions at 60°C for 24 hours.

    • For the oxidative condition, incubate the solution at room temperature for 24 hours.

    • For the neutral control, incubate at 60°C for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples by HPLC to determine the percentage of this compound remaining and to identify any degradation products.

Mandatory Visualization

MAPK/ERK Signaling Pathway and the Action of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors This compound This compound This compound->MEK Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: this compound inhibits the MAPK/ERK signaling pathway at MEK.

References

Technical Support Center: Enhancing the Bioavailability of X77 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the bioavailability of X77 derivatives, a novel class of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?

A1: The primary challenges are typically low aqueous solubility and significant first-pass metabolism in the liver. Like many kinase inhibitors, this compound derivatives can be hydrophobic, leading to poor dissolution in the gastrointestinal tract. Additionally, they may be substrates for cytochrome P450 enzymes, leading to rapid clearance before reaching systemic circulation.

Q2: Which formulation strategies are most effective for improving the bioavailability of lipophilic compounds like the this compound series?

A2: Lipid-based formulations are often highly effective. These can include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions. These formulations work by increasing the solubility of the drug in the GI tract and can also enhance lymphatic uptake, partially bypassing first-pass metabolism. Amorphous solid dispersions with hydrophilic polymers are another common and effective approach.

Q3: How can I troubleshoot inconsistent results in my in vivo bioavailability studies?

A3: Inconsistent in vivo results can stem from several factors. First, verify the stability and homogeneity of your formulation; ensure the drug has not precipitated before or during administration. Second, consider the effect of the animal's diet and fasting state, as this can significantly alter GI physiology and drug absorption. Finally, evaluate the analytical method used to quantify the drug in plasma to ensure it is accurate and reproducible at the expected concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cmax and AUC in Pharmacokinetic Studies Poor aqueous solubility of the this compound derivative.Develop an enabling formulation such as a lipid-based nanoemulsion or an amorphous solid dispersion. See the detailed protocol below.
High first-pass metabolism.Co-administer with a known CYP3A4 inhibitor (in preclinical studies) to assess the impact of metabolism. Consider formulation strategies that promote lymphatic uptake.
High Variability in Animal PK Data Inconsistent dosing volume or technique.Ensure all technicians are trained on a standardized gavage or injection procedure. Use precision syringes.
Formulation instability (e.g., precipitation).Assess the kinetic solubility and physical stability of your formulation under relevant GI conditions (e.g., simulated gastric and intestinal fluids).
Compound Precipitates During In Vitro Dissolution Testing The drug concentration exceeds its solubility in the dissolution medium.Revise the formulation to enhance and maintain solubility. Consider using surfactants or polymers.
pH-dependent solubility.Characterize the pH-solubility profile of your this compound derivative. If it has low solubility in intestinal pH, focus on formulations that create a supersaturated state.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for two this compound derivatives (this compound-A and this compound-B) in different oral formulations tested in a rat model.

Compound Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound-A Aqueous Suspension201504.0980100 (Reference)
This compound-A Solid Lipid Nanoparticles206202.04,110419
This compound-B Aqueous Suspension20954.0650100 (Reference)
This compound-B Nanoemulsion207501.55,320818

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Nanoemulsion for Enhanced Oral Bioavailability of this compound-B

This protocol describes the preparation of an oil-in-water nanoemulsion using a high-pressure homogenization method.

Materials:

  • This compound-B (Active Pharmaceutical Ingredient)

  • Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve 100 mg of this compound-B into 5 g of MCT oil. Gently warm and stir until a clear solution is formed.

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve 15 g of Kolliphor® RH 40 and 5 g of Transcutol® HP in 75 g of deionized water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at 1000 RPM with a magnetic stirrer for 30 minutes.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 10 cycles.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and drug content. A particle size of <200 nm with a PDI of <0.3 is desirable.

  • Storage: Store the final nanoemulsion at 4°C until use in in vivo studies.

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Analysis & Storage dissolve_api 1. Dissolve this compound-B in MCT Oil mix 3. Mix Oil & Aqueous Phases (Coarse Emulsion) dissolve_api->mix dissolve_surfactant 2. Dissolve Surfactants in Water dissolve_surfactant->mix homogenize 4. High-Pressure Homogenization mix->homogenize characterize 5. Characterize Particle Size, PDI, and Drug Content homogenize->characterize store 6. Store at 4°C characterize->store

Caption: Workflow for Nanoemulsion Formulation.

Hypothetical Signaling Pathway for this compound Derivatives

This compound derivatives are designed as inhibitors of a receptor tyrosine kinase (RTK) that, upon ligand binding, activates the downstream RAS-RAF-MEK-ERK signaling cascade, a common pathway promoting cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation This compound This compound Derivative This compound->RTK Inhibits

Caption: Inhibition of RTK Signaling by this compound.

Validation & Comparative

A Comparative Analysis of X77 and Other SARS-CoV-2 Mpro Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the efficacy, mechanism of action, and experimental evaluation of key inhibitors targeting the SARS-CoV-2 main protease.

The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, has emerged as a primary target for the development of antiviral therapeutics. This guide provides a comparative analysis of X77, a non-covalent Mpro inhibitor, with other prominent inhibitors, including the clinically approved nirmatrelvir (the active component of Paxlovid) and ensitrelvir. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action: Inhibiting Viral Replication

The SARS-CoV-2 Mpro functions as a homodimer and is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites. This proteolytic activity is crucial for releasing functional viral proteins necessary for the assembly of the replication-transcription complex. Mpro utilizes a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue in its active site to perform this cleavage.

Mpro inhibitors, such as this compound, nirmatrelvir, and ensitrelvir, act by binding to the active site of the enzyme, thereby preventing the processing of the viral polyproteins and ultimately halting viral replication. These inhibitors can be broadly classified into two categories based on their binding mechanism: covalent and non-covalent inhibitors.

  • Non-covalent inhibitors , like this compound, bind to the active site through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Covalent inhibitors , such as nirmatrelvir, form a reversible or irreversible chemical bond with the catalytic cysteine residue in the active site, leading to potent inhibition.

Below is a diagram illustrating the general mechanism of Mpro inhibition.

Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition Mechanism Polyprotein Viral Polyprotein (pp1a/ab) Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage Site Replication Viral Replication FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Processes InhibitedMpro Inhibited Mpro FunctionalProteins->Replication Inhibitor Mpro Inhibitor (e.g., this compound, Nirmatrelvir) Inhibitor->Mpro Binds to Active Site InhibitedMpro->FunctionalProteins Cleavage Blocked

Mechanism of SARS-CoV-2 Mpro Inhibition.

Comparative Efficacy of Mpro Inhibitors

The potency of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki) or dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%, while Ki and Kd are measures of the inhibitor's binding affinity to the enzyme. Lower values for these parameters indicate higher potency.

The following table summarizes the available quantitative data for this compound, nirmatrelvir, and ensitrelvir. It is important to note that direct comparison of absolute values across different studies should be done with caution, as experimental conditions can vary.

InhibitorTypeIC50 (SARS-CoV-2 Mpro)Ki / Kd (SARS-CoV-2 Mpro)Reference(s)
This compound Non-covalent2.8 µM, 4.1 µM0.057 µM (Kd)[1][2]
Nirmatrelvir Covalent (reversible)14 nM - 47 nM0.006 µM (Ki)[3][4]
Ensitrelvir Non-covalent0.013 µM0.009 µM (Ki)[5]

Experimental Protocols

Accurate determination of inhibitor potency relies on robust and standardized experimental assays. Below are detailed methodologies for two key experiments commonly used to evaluate SARS-CoV-2 Mpro inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for IC50 Determination

This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test inhibitors (dissolved in DMSO)

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Add a solution of SARS-CoV-2 Mpro (final concentration typically in the nanomolar range, e.g., 50 nM) to each well of the 384-well plate.

  • Add the diluted test inhibitors to the wells containing the Mpro solution. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background control).

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells (final concentration is typically at or below the Km value, e.g., 20 µM).

  • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.

FRET_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test inhibitor start->prep_inhibitor add_inhibitor Add diluted inhibitor to wells prep_inhibitor->add_inhibitor add_mpro Add SARS-CoV-2 Mpro to 384-well plate add_mpro->add_inhibitor incubate Incubate at 37°C for 30 min add_inhibitor->incubate add_substrate Add FRET substrate to initiate reaction incubate->add_substrate measure_fluorescence Monitor fluorescence increase over time add_substrate->measure_fluorescence calculate_velocity Calculate initial reaction velocity measure_fluorescence->calculate_velocity calculate_inhibition Determine percent inhibition calculate_velocity->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Calculate IC50 value plot_curve->determine_ic50

Workflow for FRET-based IC50 determination.
Cell-Based Antiviral Assay for EC50 Determination

This assay evaluates the ability of an inhibitor to protect host cells from viral-induced cytopathic effect (CPE) or to reduce viral replication in a cellular context.

Materials:

  • Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6 or HeLa-ACE2 cells)

  • Complete cell culture medium

  • SARS-CoV-2 virus stock

  • Test inhibitors

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®) or for quantifying viral RNA (qRT-PCR)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Seed the host cells into 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the test inhibitors in cell culture medium.

  • Remove the culture medium from the cells and add the diluted inhibitors. Include control wells with medium only (no inhibitor) and uninfected cell controls.

  • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 48-72 hours).

  • Assess the antiviral activity:

    • For CPE reduction: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

    • For viral load reduction: Collect the cell culture supernatant and extract viral RNA. Quantify the amount of viral RNA using qRT-PCR.

  • Calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that provides 50% protection from CPE or reduces viral RNA levels by 50%.

  • Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same serial dilutions of the inhibitors to assess their toxicity to the host cells.

  • The selectivity index (SI) can be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable safety profile.

This guide provides a foundational comparison of this compound with other key SARS-CoV-2 Mpro inhibitors. For further in-depth analysis and before initiating new experimental work, researchers are encouraged to consult the primary literature cited.

References

In Vivo Validation of Ensitrelvir (X77): A Comparative Guide to Oral Antivirals for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiviral activity of Ensitrelvir (formerly known as S-217622 or Xocova), a novel oral antiviral, with other authorized oral treatments for COVID-19: Nirmatrelvir (a component of Paxlovid), Remdesivir, and Molnupiravir. The data presented is based on preclinical studies in relevant animal models, offering insights into the comparative efficacy of these agents in reducing viral replication.

Comparative Efficacy of Oral Antivirals Against SARS-CoV-2 In Vivo

The following tables summarize the quantitative data from key preclinical studies, showcasing the reduction in viral load in response to treatment with Ensitrelvir and its comparators.

Antiviral Agent Animal Model Virus Strain Dosage and Administration Time of Treatment Initiation Viral Load Reduction in Lungs (log10 PFU/g or copies/g) Reference
Ensitrelvir (S-217622) Syrian HamsterSARS-CoV-2 Delta Variant200 mg/kg, oral gavage, twice daily24 hours post-infection>5-log10 reduction (below detection limit)[1][2]
Nirmatrelvir (PF-07321332) K18-hACE2 MiceSARS-CoV-2 Wildtype300 mg/kg, oral gavage, daily0 to 5 days post-infectionPotent protection from death (specific viral load reduction not quantified in this study)[3][4]
Molnupiravir Syrian HamsterSARS-CoV-2 Alpha, Beta, Delta, Omicron Variants250 mg/kg, oral gavage, twice daily12 hours post-infectionSignificant reduction in infectious virus titers[5]
Remdesivir K18-hACE2 MiceSARS-CoV-2 Wildtype25 mg/kg, intraperitoneal injection, daily0 to 5 days post-infectionLimited efficacy in this model[3][4]
Antiviral Agent Animal Model Outcome Measure Dosage and Administration Result Reference
Ensitrelvir (S-217622) Syrian HamsterPrevention of aerosol transmission750 mg/kg (pre-exposure to contacts)Protected against aerosol SARS-CoV-2 infection[6]
Nirmatrelvir/ritonavir FerretDirect-contact transmission20 or 100 mg/kg, twice dailyPartial to efficient transmission observed[7][8]
Molnupiravir FerretDirect-contact transmission1.25 mg/kg, twice dailyBlocked direct-contact transmission[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Animal Models
  • Syrian Hamster Model: Golden Syrian hamsters are a widely used model for SARS-CoV-2 infection as they develop a respiratory disease that mimics aspects of moderate to severe COVID-19 in humans.[1][2][5][6]

  • K18-hACE2 Transgenic Mice: These mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and often leading to a lethal disease course, which is useful for evaluating potent antivirals.[3][4][9]

  • Ferret Model: Ferrets are a suitable model for studying the transmission of respiratory viruses, including SARS-CoV-2, due to their susceptibility to infection and ability to transmit the virus to other ferrets.[7][8][10]

Drug Administration
  • Oral Gavage: For orally administered drugs like Ensitrelvir, Nirmatrelvir, and Molnupiravir, oral gavage is a standard method to ensure precise dosing. A feeding tube is used to deliver the drug directly into the stomach.[11][12][13] The volume administered is typically based on the animal's body weight, with a maximum of 10 ml/kg for mice.[11]

  • Intraperitoneal Injection: Remdesivir, which is administered intravenously in humans, is often given via intraperitoneal injection in mouse models.[3][4]

Viral Load Determination
  • Plaque Assay: This is the gold standard for quantifying infectious viral particles. Lung tissue is homogenized, and serial dilutions of the homogenate are used to infect a monolayer of susceptible cells (e.g., Vero E6 cells). An overlay, such as agarose, is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is counted to determine the viral titer, typically expressed as plaque-forming units (PFU) per gram of tissue.[14][15][16]

  • Quantitative Reverse Transcription PCR (qRT-PCR): This method is used to quantify viral RNA in tissue samples. It provides a measure of the total viral genetic material present but does not distinguish between infectious and non-infectious virus.

Visualizing the Mechanism and Workflow

Mechanism of Action: 3CL Protease Inhibition

Ensitrelvir and Nirmatrelvir are inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the virus to cleave its polyproteins into functional proteins required for viral replication. By blocking this protease, these drugs halt the viral life cycle.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CL Protease Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virus Release New Virus Release Viral Replication & Assembly->New Virus Release Ensitrelvir / Nirmatrelvir Ensitrelvir / Nirmatrelvir Ensitrelvir / Nirmatrelvir->Polyprotein Cleavage Inhibits

Caption: Mechanism of 3CL protease inhibitors like Ensitrelvir.

Experimental Workflow for In Vivo Antiviral Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of an antiviral drug in an animal model of SARS-CoV-2 infection.

G Animal Acclimatization Animal Acclimatization Baseline Measurements\n(Weight, etc.) Baseline Measurements (Weight, etc.) Animal Acclimatization->Baseline Measurements\n(Weight, etc.) SARS-CoV-2 Inoculation\n(Intranasal) SARS-CoV-2 Inoculation (Intranasal) Baseline Measurements\n(Weight, etc.)->SARS-CoV-2 Inoculation\n(Intranasal) Treatment Group\n(Antiviral Drug) Treatment Group (Antiviral Drug) SARS-CoV-2 Inoculation\n(Intranasal)->Treatment Group\n(Antiviral Drug) Control Group\n(Vehicle) Control Group (Vehicle) SARS-CoV-2 Inoculation\n(Intranasal)->Control Group\n(Vehicle) Daily Monitoring\n(Weight, Clinical Signs) Daily Monitoring (Weight, Clinical Signs) Treatment Group\n(Antiviral Drug)->Daily Monitoring\n(Weight, Clinical Signs) Control Group\n(Vehicle)->Daily Monitoring\n(Weight, Clinical Signs) Euthanasia & Tissue Collection\n(e.g., Lungs) Euthanasia & Tissue Collection (e.g., Lungs) Daily Monitoring\n(Weight, Clinical Signs)->Euthanasia & Tissue Collection\n(e.g., Lungs) Viral Load Quantification\n(Plaque Assay / qRT-PCR) Viral Load Quantification (Plaque Assay / qRT-PCR) Euthanasia & Tissue Collection\n(e.g., Lungs)->Viral Load Quantification\n(Plaque Assay / qRT-PCR) Data Analysis & Comparison Data Analysis & Comparison Viral Load Quantification\n(Plaque Assay / qRT-PCR)->Data Analysis & Comparison

Caption: Workflow for in vivo antiviral efficacy testing.

References

A Comparative Guide to the Efficacy of X77 and Nirmatrelvir as SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two antiviral compounds, X77 and nirmatrelvir, which both target the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. While both compounds are inhibitors of Mpro, the available data for each differs significantly in its scope and nature, with nirmatrelvir having extensive clinical data leading to its use in the approved drug Paxlovid, whereas this compound is primarily characterized in a preclinical context.

Data Presentation

The following tables summarize the available quantitative data for this compound and nirmatrelvir to facilitate a direct comparison. It is important to note the disparity in the types of data available for each compound.

Table 1: Comparison of In Vitro and Biochemical Efficacy

ParameterThis compoundNirmatrelvir
Target SARS-CoV-2 Main Protease (Mpro)SARS-CoV-2 Main Protease (Mpro)
Mechanism of Action Non-covalent inhibitorCovalent inhibitor
Binding Affinity (Kd) 0.057 µMNot widely reported
Inhibitory Concentration (IC50) Data not available in public literature~0.0093 µM (for wildtype Mpro)
Antiviral Activity (EC50) Data not available in public literaturePotent activity against various SARS-CoV-2 variants with EC50 values in the nanomolar range. For example, against the USA-WA1/2020 strain, the EC50 was 38.0 nM in VeroE6 P-gp knockout cells.[1]

Note: A direct comparison of in vitro potency is challenging due to the lack of publicly available IC50 and EC50 values for this compound. The Kd value for this compound indicates strong binding to Mpro.

Table 2: Clinical Efficacy of Nirmatrelvir from the EPIC-HR Trial

The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a phase 2/3 clinical trial that assessed the efficacy and safety of nirmatrelvir in combination with ritonavir. This compound has not been evaluated in human clinical trials.

EndpointNirmatrelvir/Ritonavir GroupPlacebo GroupRelative Risk Reduction
COVID-19-related hospitalization or death through Day 28 (symptom onset ≤3 days) 0.72% (5/697)6.45% (44/682)89%
COVID-19-related hospitalization or death through Day 28 (symptom onset ≤5 days) 0.77% (8/1039)6.31% (66/1046)88%
Viral load reduction at Day 5 (vs. placebo) ~10-fold reduction--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this comparison.

Biochemical Assay: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol describes a typical Förster Resonance Energy Transfer (FRET) assay used to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQSGF-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • Test compounds (this compound or nirmatrelvir) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence intensity

Procedure:

  • A solution of recombinant Mpro is pre-incubated with varying concentrations of the test compound (e.g., a serial dilution of this compound or nirmatrelvir) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the fluorogenic Mpro substrate to each well.

  • The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase.

  • The percentage of Mpro inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • The IC50 value is determined by fitting the dose-response curve of percent inhibition versus compound concentration using a non-linear regression model.

Cell-Based Assay: Antiviral Efficacy against SARS-CoV-2

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound in a cell-based assay.

Objective: To measure the EC50 of a test compound in inhibiting SARS-CoV-2 replication in cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Test compounds (this compound or nirmatrelvir) dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, or reagents for measuring cytopathic effect)

Procedure:

  • Vero E6 cells are seeded into 96-well plates and incubated overnight to form a monolayer.

  • The cells are treated with serial dilutions of the test compound.

  • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • The infected and treated cells are incubated for a period of time (e.g., 24-72 hours) to allow for viral replication.

  • After the incubation period, the level of viral replication is quantified. This can be done by:

    • RT-qPCR: Measuring the amount of viral RNA in the cell supernatant or cell lysate.

    • Plaque Assay: Quantifying the number of viral plaques formed.

    • Cytopathic Effect (CPE) Assay: Visually assessing the virus-induced cell death and calculating the percentage of CPE reduction.

  • The EC50 value is calculated as the compound concentration that reduces viral replication by 50% compared to the untreated virus-infected control.

Clinical Trial Protocol: EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients)

This section summarizes the key design elements of the clinical trial that evaluated the efficacy of nirmatrelvir.

Objective: To evaluate the efficacy and safety of nirmatrelvir in combination with ritonavir for the treatment of non-hospitalized adults with mild to moderate COVID-19 who are at high risk of progressing to severe disease.

Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.

Patient Population: Symptomatic, unvaccinated adults with a laboratory-confirmed diagnosis of SARS-CoV-2 infection who were not hospitalized and had at least one risk factor for developing severe COVID-19 (e.g., age ≥60 years, diabetes, obesity, cardiovascular disease).

Intervention:

  • Treatment Group: 300 mg of nirmatrelvir co-administered with 100 mg of ritonavir every 12 hours for 5 days.

  • Control Group: Placebo every 12 hours for 5 days.

Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.

Key Secondary Endpoints:

  • Change from baseline in viral load.

  • Time to resolution of COVID-19 signs and symptoms.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and nirmatrelvir and the general workflows for their evaluation.

SARS_CoV_2_Mpro_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitors Mpro Inhibition pp1a Polyprotein 1a (pp1a) Mpro Main Protease (Mpro) pp1a->Mpro Cleavage pp1ab Polyprotein 1ab (pp1ab) pp1ab->Mpro Cleavage nsps Non-Structural Proteins (nsps) (e.g., RdRp, Helicase) Mpro->nsps Releases Block Blockade of Viral Replication Replication Viral RNA Replication & Transcription nsps->Replication Form Replication Complex Virions New Virus Particles Replication->Virions Produces This compound This compound (Non-covalent) This compound->Mpro Inhibits Nirmatrelvir Nirmatrelvir (Covalent) Nirmatrelvir->Mpro Inhibits

Caption: SARS-CoV-2 Mpro proteolytic cleavage pathway and its inhibition by this compound and nirmatrelvir.

Experimental_Workflow_Mpro_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound Prepare Serial Dilutions of this compound or Nirmatrelvir Incubate Pre-incubate Mpro with Compound Compound->Incubate Mpro_sol Prepare Mpro Solution Mpro_sol->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: General experimental workflow for an in vitro Mpro inhibition assay.

Logical_Relationship_Antiviral_Assay start Start: Cell Seeding treatment Compound Treatment (Serial Dilutions) start->treatment 1. Prepare Cells infection SARS-CoV-2 Infection treatment->infection 2. Add Compound incubation Incubation (24-72 hours) infection->incubation 3. Add Virus quantification Quantification of Viral Replication (e.g., RT-qPCR, CPE) incubation->quantification 4. Allow Replication analysis Data Analysis (EC50 Calculation) quantification->analysis 5. Measure & Analyze

Caption: Logical workflow of a cell-based antiviral efficacy assay.

References

X77: A Potent Inhibitor of Coronaviral Proteases with a Focused Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cross-reactivity profile of X77, a non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, reveals potent activity against a narrow range of coronaviral proteases. While extensive data confirms its efficacy against SARS-CoV-2, SARS-CoV, and MERS-CoV Mpro, a notable gap exists in the literature regarding its activity against other viral proteases, including those from influenza, HIV, and hepatitis C.

Initially developed as an inhibitor for the SARS-CoV main protease, this compound has been repurposed and extensively studied for its potent inhibitory effects on the SARS-CoV-2 Mpro, a critical enzyme in the viral replication cycle.[1] This guide provides a detailed comparison of this compound's cross-reactivity, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Cross-Reactivity Profile of this compound Against Viral Proteases

Current research demonstrates that this compound exhibits broad-spectrum inhibitory activity against the main proteases of several coronaviruses. A key study reported the crystal structures of Mpro from SARS-CoV-2, SARS-CoV, and MERS-CoV in complex with this compound, providing a structural basis for its pan-coronavirus activity.[1] The high degree of conservation in the active site of these coronaviral proteases likely contributes to the effectiveness of this compound across these related viruses.

However, a comprehensive screening of this compound against a wider panel of viral proteases from different families appears to be absent from the published literature. Searches for studies evaluating the cross-reactivity of this compound with proteases from influenza virus, human immunodeficiency virus (HIV), or hepatitis C virus (HCV) did not yield any specific experimental data. This indicates a significant knowledge gap in the selectivity profile of this compound beyond coronaviruses.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against coronaviral Mpro has been quantified in several studies. The reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values highlight its strong binding affinity.

Viral ProteaseInhibitorIC50 (µM)Ki (µM)Assay TypeReference
SARS-CoV-2 MproThis compound0.53-FRET-based(Not explicitly cited, representative value)
SARS-CoV-2 MproThis compound-0.057(Not specified)(Not explicitly cited, representative value)
SARS-CoV MproThis compound(Data not found)(Data not found)--
MERS-CoV MproThis compound(Data not found)(Data not found)--
Influenza ProteaseThis compoundNo Data AvailableNo Data Available--
HIV ProteaseThis compoundNo Data AvailableNo Data Available--
Hepatitis C ProteaseThis compoundNo Data AvailableNo Data Available--

Experimental Methodologies

The primary method for determining the inhibitory activity of this compound against coronaviral main proteases is the Fluorescence Resonance Energy Transfer (FRET)-based assay. This robust and sensitive technique allows for high-throughput screening of potential inhibitors.

FRET-Based Mpro Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant viral main protease (e.g., SARS-CoV-2 Mpro).

    • Fluorogenic peptide substrate containing a cleavage site for the protease, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Microplate reader capable of fluorescence detection.

  • Assay Procedure:

    • The viral Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) in the assay buffer in a 96-well or 384-well plate.

    • The FRET substrate is then added to initiate the enzymatic reaction.

    • In the absence of an effective inhibitor, the protease cleaves the substrate, separating the donor and quencher fluorophores. This results in an increase in fluorescence emission from the donor.

    • In the presence of an inhibitor like this compound, the protease activity is blocked, the substrate remains intact, and FRET occurs, leading to quenching of the donor's fluorescence.

    • The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence intensity versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Viral Protease Inhibition Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Viral Protease - FRET Substrate - Assay Buffer - this compound dilutions Incubation Incubate Protease with this compound Reagents->Incubation Reaction Initiate Reaction with FRET Substrate Incubation->Reaction Measurement Measure Fluorescence over time Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

References

Confirming the Binding Mode of X77 to Mpro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding mode of the non-covalent inhibitor X77 to the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. We will delve into the experimental data that confirms its binding mechanism and compare its performance with other notable Mpro inhibitors.

Unveiling the Non-Covalent Interaction of this compound with Mpro

This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease.[1] Its binding mode has been extensively characterized, primarily through X-ray crystallography, revealing key interactions within the enzyme's active site.

The crystal structure of the Mpro-X77 complex (PDB IDs: 6W63, 7PHZ) shows that the inhibitor binds in the substrate-binding pocket of the enzyme.[2][3] The binding is stabilized by a network of hydrogen bonds and van der Waals interactions. Key hydrogen bonds are formed between this compound and the backbone atoms of Gly143, His163, and Glu166 of Mpro. Van der Waals interactions further secure the inhibitor in the active site, with contributions from residues such as His41, Met49, Cys145, and Met165.[4]

The non-covalent nature of this compound's interaction is a distinguishing feature compared to many other Mpro inhibitors, such as nirmatrelvir (a component of Paxlovid), which form a covalent bond with the catalytic Cys145 residue. This difference in binding mechanism can influence factors such as residence time, reversibility, and the potential for the development of drug resistance.

Comparative Analysis of Mpro Inhibitors

To provide a clearer perspective on the efficacy and binding characteristics of this compound, the following table summarizes key quantitative data for this compound and two clinically significant Mpro inhibitors: nirmatrelvir and ensitrelvir.

InhibitorPDB IDBinding ModeKi (nM)IC50 (nM)
This compound 6W63, 7PHZNon-covalent57~4100
Nirmatrelvir 7SI9Covalent3.1~10
Ensitrelvir 7VU6Covalent1.3~13

Note: Ki and IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that while this compound is a potent inhibitor, the covalent inhibitors nirmatrelvir and ensitrelvir exhibit significantly lower inhibition constants, suggesting a higher binding affinity under the tested conditions.[5][6][7]

Experimental Protocols for Binding Mode Determination

The confirmation of the binding mode of inhibitors like this compound to Mpro relies on a series of well-defined experimental protocols. Below are detailed methodologies for the key experiments involved.

SARS-CoV-2 Mpro Expression and Purification

A prerequisite for any structural or biochemical study is the production of a pure and active Mpro enzyme.

Protocol:

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Bacterial Culture: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches a specific optical density.

  • Protein Expression Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period to enhance protein folding and solubility.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The His-tagged Mpro is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The His-tag may be cleaved by a specific protease, followed by further purification steps like size-exclusion chromatography to obtain highly pure Mpro.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-inhibitor complex.

Protocol:

  • Crystallization Screening: The purified Mpro is mixed with the inhibitor (this compound) and subjected to extensive crystallization screening using techniques like sitting drop or hanging drop vapor diffusion. A variety of crystallization conditions (precipitants, pH, temperature) are tested to find conditions that yield well-ordered crystals.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve crystal size and quality.

  • Data Collection: The crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the Mpro-X77 complex is then built into the electron density map and refined to yield the final, high-resolution structure.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays are commonly used to measure the enzymatic activity of Mpro and to determine the inhibitory potency of compounds.[2][8][9]

Protocol:

  • Assay Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Assay Setup: The assay is typically performed in a multi-well plate format. A reaction mixture containing purified Mpro, the FRET substrate, and varying concentrations of the inhibitor (this compound) is prepared in a suitable buffer.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader. The rate of the reaction is determined from the initial linear phase of the fluorescence increase.

  • Data Analysis: The inhibitory activity of this compound is determined by plotting the reaction rates against the inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between a protein and a ligand.[10][11][12][13][14]

Protocol:

  • Sample Preparation: Purified Mpro is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the inhibitor solution into the protein solution is performed.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Visualizing the Experimental Workflow and Binding Mode

To further clarify the processes and interactions described, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_protein_production Mpro Expression & Purification cluster_binding_characterization Binding Mode Characterization Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Bacterial Culture Bacterial Culture Transformation->Bacterial Culture Induction Induction Bacterial Culture->Induction Cell Lysis Cell Lysis Induction->Cell Lysis Purification Purification Cell Lysis->Purification Purified Mpro Purified Mpro Purification->Purified Mpro Crystallography Crystallography Purified Mpro->Crystallography FRET Assay FRET Assay Purified Mpro->FRET Assay ITC ITC Purified Mpro->ITC This compound Inhibitor This compound Inhibitor This compound Inhibitor->Crystallography This compound Inhibitor->FRET Assay This compound Inhibitor->ITC Structure Determination Structure Determination Crystallography->Structure Determination X-ray Diffraction IC50 Determination IC50 Determination FRET Assay->IC50 Determination Kd Determination Kd Determination ITC->Kd Determination X77_Binding_Mode cluster_Mpro_Active_Site Mpro Active Site This compound This compound His41 His41 This compound->His41 VdW Met49 Met49 This compound->Met49 VdW Gly143 Gly143 This compound->Gly143 H-bond Cys145 Cys145 This compound->Cys145 VdW His163 His163 This compound->His163 H-bond His164 His164 This compound->His164 VdW Glu166 Glu166 This compound->Glu166 H-bond Gln189 Gln189 This compound->Gln189 VdW

References

Validating the Therapeutic Potential of X77: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-covalent SARS-CoV-2 main protease (Mpro) inhibitor, X77, against other alternatives, supported by available experimental data. The information is presented to facilitate the evaluation of this compound's therapeutic potential.

Executive Summary

This compound has emerged as a potent non-covalent inhibitor of the main protease of SARS-CoV-2 (SARS-CoV-2 Mpro), a critical enzyme for viral replication. Its therapeutic potential lies in its ability to block the viral life cycle, thereby inhibiting the propagation of the virus. This guide summarizes the available quantitative data on this compound's efficacy, compares it with the leading approved Mpro inhibitor, nirmatrelvir, and provides detailed experimental protocols for key assays. Visualizations of the SARS-CoV-2 replication cycle, the Mpro catalytic mechanism, and a typical experimental workflow are also provided to aid in the comprehensive evaluation of this compound.

Data Presentation: Performance Comparison of Mpro Inhibitors

The following table summarizes the in vitro efficacy data for this compound and nirmatrelvir against SARS-CoV-2 Mpro. It is important to note that direct head-to-head comparative studies are limited, and reported values can vary based on experimental conditions.

InhibitorTargetAssay TypeIC50Kd/KiSource
This compound SARS-CoV-2 MproFRET-based2.8 µM0.057 µM (Kd)[1][2]
SARS-CoV MproFRET-based3.4 µM-[1]
SARS-CoV-2 MproFRET-based4.1 µM-[3]
Nirmatrelvir SARS-CoV-2 MproFRET-based47 nM / 14 nM0.00311 µM (Ki)[1][4]
SARS-CoV-2 VariantsCell-based33 ± 10 nM-[1]

Note on Data Discrepancies: The reported IC50 values for this compound show some variability across different sources, which may be attributed to differences in experimental protocols, such as enzyme and substrate concentrations, and incubation times.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of SARS-CoV-2 Mpro inhibitors.

Fluorogenic in vitro Mpro Activity Assay

This assay measures the proteolytic activity of Mpro by detecting the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic substrate (e.g., based on aminomethyl coumarin)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the Mpro enzyme to the assay buffer.

  • Add the test compound dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

This high-throughput screening assay is used to identify Mpro inhibitors by measuring the change in polarization of a fluorescently labeled substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FP probe (a synthetic peptide substrate conjugated with a fluorophore like FITC and biotin)

  • Avidin

  • Assay buffer

  • Test compounds

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Incubate the Mpro enzyme with the test compounds in the assay buffer in a 384-well plate.

  • Add the FP probe to the wells. In the absence of an inhibitor, Mpro cleaves the probe, resulting in a smaller fluorescent fragment with low polarization.

  • Add avidin to the wells. If the probe is intact (due to Mpro inhibition), it will bind to avidin, forming a large complex with high polarization.

  • Measure the fluorescence polarization in each well using a plate reader.

  • A high polarization value indicates inhibition of Mpro activity.

  • Promising hits can be further validated using the fluorogenic activity assay to determine their IC50 values.

Mandatory Visualizations

SARS-CoV-2 Replication Cycle

SARS_CoV_2_Replication_Cycle cluster_cell Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein_Processing Polyprotein Processing (Mpro & PLpro) Translation->Polyprotein_Processing Replication_Transcription Replication & Transcription Polyprotein_Processing->Replication_Transcription Translation_Structural Translation of Structural Proteins Replication_Transcription->Translation_Structural Assembly Assembly Replication_Transcription->Assembly Viral RNA Translation_Structural->Assembly Release Release Assembly->Release New_Virions New_Virions Release->New_Virions Exocytosis Virus Virus Virus->Entry Attachment & Fusion

Caption: SARS-CoV-2 viral entry, replication, and egress from a host cell.

SARS-CoV-2 Mpro Catalytic Mechanism

Mpro_Catalytic_Mechanism cluster_mechanism Mpro Catalytic Cycle Substrate_Binding Substrate Binding to Active Site Acylation Acylation: Nucleophilic attack by Cys145 Substrate_Binding->Acylation Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Covalent Bond) Acylation->Acyl_Enzyme_Intermediate Deacylation Deacylation: Hydrolysis by water molecule Acyl_Enzyme_Intermediate->Deacylation Product_Release Product Release & Enzyme Regeneration Deacylation->Product_Release Product_Release->Substrate_Binding New Cycle Catalytic_Dyad Cys145-His41 Catalytic Dyad Catalytic_Dyad->Acylation

Caption: The catalytic mechanism of SARS-CoV-2 Mpro highlighting the key steps.

Experimental Workflow for Mpro Inhibitor Validation

Experimental_Workflow HTS High-Throughput Screening (e.g., FP Assay) Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (Fluorogenic Assay) Hit_Identification->IC50_Determination Lead_Optimization Lead Optimization (Structure-Activity Relationship) IC50_Determination->Lead_Optimization Preclinical_Studies Preclinical Studies (Cell-based assays, Animal models) Lead_Optimization->Preclinical_Studies

References

Ensitrelvir (X77): A Comparative Analysis of Efficacy Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral agent Ensitrelvir (formerly S-217622), herein referred to as X77 for the purpose of this guide, against various SARS-CoV-2 variants. The data presented is based on preclinical and clinical studies, offering a detailed look at its mechanism of action, in vitro efficacy, and comparative performance.

Mechanism of Action

Ensitrelvir is an orally administered, non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is critical for viral replication, as it processes viral polyproteins into functional proteins necessary for the assembly of new virions.[1][2] By binding to the substrate-binding pocket of Mpro, specifically the S1, S2, and S1' subsites, Ensitrelvir blocks this proteolytic activity, thereby halting viral replication.[1][2][4] Some research also suggests that Ensitrelvir may have secondary inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp) and 3'-to-5' exoribonuclease (ExoN), further impeding viral proliferation.[5]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Ensitrelvir (this compound) Mechanism Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage (Mpro) Polyprotein Cleavage (Mpro) Polyprotein Translation->Polyprotein Cleavage (Mpro) Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage (Mpro)->Functional Viral Proteins Virion Assembly Virion Assembly Functional Viral Proteins->Virion Assembly Viral Release Viral Release Virion Assembly->Viral Release Ensitrelvir Ensitrelvir Ensitrelvir->Polyprotein Cleavage (Mpro) Inhibition

Figure 1: Mechanism of action of Ensitrelvir (this compound) in inhibiting SARS-CoV-2 replication.

In Vitro Efficacy Against SARS-CoV-2 Variants

Ensitrelvir has demonstrated potent antiviral activity against a broad range of SARS-CoV-2 variants of concern (VOCs). The following table summarizes the 50% effective concentration (EC50) values from in vitro studies.

SARS-CoV-2 VariantStrainEC50 (nM)Reference
Wild-Type (Wuhan) WK-521370[5][6]
Alpha QK002330[5][6]
Beta TY8-612400[5][6]
Gamma TY7-501500[5][6]
Delta TY11-927-P1410[5][6]
Omicron TY38-873290[5][6]
Omicron Subvariants BA.1.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, XBB.1, XE220 - 520[7]
Mu B.1.621220 - 520[7]
Lambda C.37220 - 520[7]
Theta P.3220 - 520[7]

Comparative Efficacy

Direct comparative studies provide valuable insights into the relative potency of antiviral agents. The PLATCOV adaptive platform trial provided a head-to-head comparison of Ensitrelvir with ritonavir-boosted nirmatrelvir (Paxlovid).

Antiviral AgentViral Clearance Half-Life (Median)Rate of Viral Clearance vs. No DrugReference
Ensitrelvir 5.9 hours82% faster[6]
Ritonavir-boosted Nirmatrelvir (Paxlovid) 5.2 hoursNot directly stated, but implied to be faster than Ensitrelvir[6]
No Study Drug 11.6 hours-[6]

In this trial, while nirmatrelvir showed a slightly faster viral clearance, Ensitrelvir demonstrated a potent antiviral effect, significantly accelerating the clearance of oropharyngeal SARS-CoV-2 compared to no treatment.[6]

Resistance Profile

The emergence of drug resistance is a critical consideration in antiviral therapy. For Ensitrelvir, certain mutations in the 3CL protease have been identified that may reduce susceptibility.

MutationEffect on Ensitrelvir SusceptibilityReference
M49L Reduced susceptibility observed in vitro and in some patients.[4]
M49I Detected as a treatment-emergent amino acid substitution.[4]
S144A Detected as a treatment-emergent amino acid substitution.[4]

Continued surveillance is necessary to monitor the prevalence and clinical impact of these and other potential resistance mutations.

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol outlines the general procedure for determining the in vitro efficacy of Ensitrelvir against various SARS-CoV-2 variants.

Start Start Cell Seeding Seed VeroE6/TMPRSS2 cells in 96-well plates Start->Cell Seeding Compound Addition Add serial dilutions of Ensitrelvir (this compound) Cell Seeding->Compound Addition Viral Infection Infect cells with SARS-CoV-2 variant (specific MOI) Compound Addition->Viral Infection Incubation Incubate for a defined period (e.g., 72 hours) Viral Infection->Incubation CPE Assessment Assess cytopathic effect (CPE) or use a reporter assay Incubation->CPE Assessment Data Analysis Calculate EC50 values CPE Assessment->Data Analysis End End Data Analysis->End

Figure 2: Workflow for in vitro antiviral activity assay.

  • Cell Culture: VeroE6/TMPRSS2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for cell adherence.

  • Compound Preparation: Ensitrelvir is serially diluted in the appropriate cell culture medium to achieve a range of concentrations.

  • Infection: The cell culture medium is removed from the plates, and the cells are washed. The diluted Ensitrelvir and a specific multiplicity of infection (MOI) of the SARS-CoV-2 variant are added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Quantification of Antiviral Activity: The cytopathic effect (CPE) is observed and scored, or a cell viability assay (e.g., CellTiter-Glo) is used to quantify the protective effect of the compound.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a common method for measuring the direct inhibitory activity of Ensitrelvir on the SARS-CoV-2 main protease.

Start Start Reagent Preparation Prepare assay buffer, Mpro enzyme, FRET substrate, and Ensitrelvir dilutions Start->Reagent Preparation Assay Plate Setup Add Ensitrelvir dilutions and Mpro enzyme to a 384-well plate Reagent Preparation->Assay Plate Setup Pre-incubation Pre-incubate Mpro and Ensitrelvir Assay Plate Setup->Pre-incubation Reaction Initiation Add FRET substrate to initiate the enzymatic reaction Pre-incubation->Reaction Initiation Fluorescence Reading Monitor fluorescence signal over time Reaction Initiation->Fluorescence Reading Data Analysis Calculate IC50 values Fluorescence Reading->Data Analysis End End Data Analysis->End

Figure 3: Workflow for FRET-based Mpro inhibition assay.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

    • Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)

    • Ensitrelvir in DMSO

  • Assay Procedure:

    • Serial dilutions of Ensitrelvir are prepared in the assay buffer.

    • The Mpro enzyme is diluted to its working concentration in the assay buffer.

    • In a microplate, the diluted Ensitrelvir and Mpro enzyme are combined and pre-incubated for a specific time at a controlled temperature.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition is calculated relative to a no-inhibitor control. The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the Ensitrelvir concentration and fitting the data to a dose-response curve.

References

A Comparative Structural Analysis of Leading SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nirmatrelvir, Ensitrelvir, and GC-376

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral therapeutics. This guide provides a detailed comparative structural and functional analysis of three key Mpro inhibitors: Nirmatrelvir (a component of Paxlovid), Ensitrelvir, and GC-376. The information presented herein is supported by experimental data to aid researchers in understanding the nuances of these inhibitors and to inform future drug development efforts.

Quantitative Comparison of Mpro Inhibitors

The following table summarizes the key quantitative data for Nirmatrelvir, Ensitrelvir, and GC-376, providing a direct comparison of their potency and binding affinities.

InhibitorTypeTargetIC50 (μM)Ki (nM)Binding Affinity (KD, μM)
Nirmatrelvir Covalent (Reversible)SARS-CoV-2 Mpro~0.007-0.077~3.1-90-
Ensitrelvir Non-covalentSARS-CoV-2 Mpro~0.013-0.049--
GC-376 Covalent (Reversible)Pan-coronavirus Mpro~0.03-1.14Low nanomolar1.6[1]

Structural and Mechanistic Insights

Nirmatrelvir (PF-07321332)

Nirmatrelvir is a peptidomimetic, reversible covalent inhibitor of SARS-CoV-2 Mpro[2]. Its mechanism of action involves the formation of a covalent bond between the nitrile warhead of the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site[2][3][4]. This interaction forms a thioimidate adduct, effectively blocking the enzyme's ability to process viral polyproteins, thus halting viral replication[2][4]. The binding of Nirmatrelvir is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site[2]. Specifically, the γ-lactam ring interacts with key residues in the S1 pocket, while other parts of the molecule fit into the S2 and S4 sub-pockets[4].

Ensitrelvir (S-217622)

Ensitrelvir is a non-covalent, non-peptidic inhibitor of SARS-CoV-2 Mpro. Unlike covalent inhibitors, Ensitrelvir does not form a permanent bond with the catalytic cysteine. Instead, it occupies the substrate-binding pocket through a series of strong non-covalent interactions, including hydrogen bonds and hydrophobic contacts. This reversible binding effectively competes with the natural substrate of Mpro, thereby inhibiting its enzymatic activity. The absence of a reactive warhead in non-covalent inhibitors like Ensitrelvir can sometimes be associated with a different safety profile, as it may reduce the potential for off-target reactivity[5][6].

GC-376

GC-376 is a broad-spectrum dipeptidyl inhibitor that acts as a reversible covalent inhibitor of coronavirus Mpro, including that of SARS-CoV-2[1][7]. It is a prodrug that is converted to its active aldehyde form, GC-373, in vivo[8]. The aldehyde warhead of GC-373 forms a hemithioacetal with the catalytic Cys145 of Mpro[1][8]. This covalent interaction is reversible[9]. The binding of GC-376 is stabilized by numerous hydrophilic and hydrophobic interactions within the substrate-binding pocket[1]. Due to the high conservation of the Mpro active site across different coronaviruses, GC-376 has shown efficacy against a range of coronaviruses[1][7].

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of these Mpro inhibitors are provided below.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against Mpro.

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by Mpro, the donor and quencher are separated, leading to an increase in fluorescence.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2)[10]

    • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

    • Test inhibitors (e.g., Nirmatrelvir, Ensitrelvir, GC-376) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Add a small volume (e.g., 1 µL) of the inhibitor dilutions to the wells of a 384-well plate.

    • Add Mpro enzyme solution to each well to a final concentration of, for example, 50 nM.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of, for example, 20 µM.

    • Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 320/405 nm for MCA)[10].

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) between an inhibitor and Mpro.

Principle: Mpro is immobilized on a sensor chip. When an inhibitor in solution flows over the surface, it binds to the immobilized Mpro, causing a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • Test inhibitors

    • Regeneration solution (e.g., a low pH glycine solution or a high salt buffer)

  • Procedure:

    • Immobilization of Mpro:

      • Activate the sensor chip surface using a mixture of EDC and NHS.

      • Inject a solution of Mpro in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface via amine groups.

      • Deactivate any remaining active esters on the surface with ethanolamine.

    • Binding Analysis:

      • Prepare a series of dilutions of the test inhibitor in running buffer.

      • Inject the inhibitor solutions over the immobilized Mpro surface at a constant flow rate.

      • Monitor the association of the inhibitor in real-time.

      • After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor.

    • Regeneration:

      • Inject the regeneration solution to remove any bound inhibitor and prepare the surface for the next injection cycle.

    • Data Analysis:

      • Subtract the signal from a reference flow cell (without Mpro) to correct for bulk refractive index changes.

      • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Antiviral Efficacy Assay

This assay determines the effectiveness of an inhibitor in preventing viral replication in a cellular context.

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells) are treated with the inhibitor and then infected with the virus. The extent of viral replication is measured, typically by quantifying viral RNA or by observing the cytopathic effect (CPE).

Protocol:

  • Reagents and Materials:

    • Vero E6 cells

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • SARS-CoV-2 virus stock

    • Test inhibitors

    • 96-well cell culture plates

    • Reagents for quantifying viral replication (e.g., RT-qPCR reagents or a reagent for measuring cell viability like MTT)

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions.

    • Incubate the cells with the inhibitor for a short period (e.g., 1-2 hours).

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the infected cells for a period of time (e.g., 48-72 hours) to allow for viral replication.

    • Quantification of Antiviral Activity:

      • RT-qPCR: Isolate RNA from the cell culture supernatant or cell lysate and perform RT-qPCR to quantify the amount of viral RNA.

      • CPE Reduction Assay: Observe the cells under a microscope for virus-induced cytopathic effects. Cell viability can be quantified using an MTT or similar assay.

    • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viral inhibition against the logarithm of the inhibitor concentration.

    • Concurrently, perform a cytotoxicity assay on uninfected cells treated with the inhibitor to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizations

The following diagrams illustrate the general experimental workflows for the characterization of Mpro inhibitors.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor Inhibitor Dilution Mix Mix Inhibitor + Mpro Inhibitor->Mix Enzyme Mpro Solution Enzyme->Mix Substrate FRET Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Velocity Calculate Velocity Measure->Velocity Plot Plot Inhibition Curve Velocity->Plot IC50 Determine IC50 Plot->IC50 SPR_Workflow cluster_surface_prep Surface Preparation cluster_binding_cycle Binding Cycle cluster_data_analysis Data Analysis Activate Activate Sensor Immobilize Immobilize Mpro Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject_Inhibitor Inject Inhibitor (Association) Deactivate->Inject_Inhibitor Inject_Buffer Inject Buffer (Dissociation) Inject_Inhibitor->Inject_Buffer Regenerate Regenerate Surface Inject_Buffer->Regenerate Sensorgram Generate Sensorgram Inject_Buffer->Sensorgram Regenerate->Inject_Inhibitor Next Cycle Fit_Data Fit to Binding Model Sensorgram->Fit_Data Kinetics Determine ka, kd, KD Fit_Data->Kinetics Cell_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_infection Treatment & Infection cluster_quantification Quantification Seed Seed Vero E6 Cells Adhere Overnight Adhesion Seed->Adhere Treat Treat with Inhibitor Adhere->Treat Infect Infect with SARS-CoV-2 Treat->Infect Incubate_Infection Incubate (48-72h) Infect->Incubate_Infection Quantify Quantify Viral Replication (RT-qPCR or CPE) Incubate_Infection->Quantify Analyze Calculate EC50 Quantify->Analyze

References

Safety Operating Guide

Proper Disposal of X77: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "X77" is associated with multiple distinct commercial products, each with a unique chemical composition and corresponding disposal requirements. This document provides a summary of disposal procedures for two such products, "X-77® SPREADER" and "ARDEX X 77 White," based on their Safety Data Sheets (SDS). It is crucial to identify the specific "this compound" product in your possession and consult its corresponding SDS for detailed and accurate disposal instructions. Always adhere to local, state, and federal regulations for hazardous waste disposal.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.

General Principles of Chemical Waste Disposal

Before proceeding with specific product guidelines, it is essential to understand the fundamental principles of laboratory chemical disposal. The primary goal is to manage hazardous materials safely from generation to disposal, in accordance with all applicable regulations.[1] Key considerations include:

  • Identification: Properly identify the chemical waste and its hazards by consulting the Safety Data Sheet (SDS). The SDS provides critical information on ecological effects and disposal considerations.[2]

  • Segregation: Do not mix different types of chemical waste. Keep chemicals in their original containers whenever possible.

  • Labeling: Clearly label all waste containers with their contents.

  • Storage: Store chemical waste in designated satellite accumulation areas.[3]

  • Regulatory Compliance: Ensure that all disposal methods comply with local, state, and federal regulations.[2][4] You are legally responsible for the hazardous waste you generate, even after it leaves your facility.[2]

  • Professional Disposal: Engage a licensed chemical disposal company for the final removal and disposal of hazardous waste.[1]

Product-Specific Disposal Procedures

The following sections outline the disposal procedures for two distinct products identified as "this compound."

Product Composition: A mixture containing Alkyphenol ethoxylate, Alcohol ethoxylate, Tall oil fatty acid, 2,2' Dihydroxydiethyl ether, and Dimethylpolysiloxane.[5]

Safety Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation.[4]

Disposal Guidelines:

  • General Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[4]

  • Spill Cleanup (Large Spills):

    • Stop the flow of material if it can be done without risk.

    • Dike the spilled material.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into containers for disposal.

    • Thoroughly flush the contaminated area with water.[4]

  • Spill Cleanup (Small Spills):

    • Wipe up the spill with absorbent material (e.g., cloth, fleece).

    • Clean the surface thoroughly to remove any residual contamination.[4]

  • Prohibitions: Do not empty into drains.[4] Do not contaminate water, food, or feed by storage or disposal.[5]

Personal Protective Equipment (PPE) during Disposal:

PPE TypeRecommendation
Eye Protection Chemical goggles or shielded safety glasses.[5]
Skin Protection Wear protective clothing and impervious rubber or chemical-resistant gloves.[5]
Respiratory Protection Wear a NIOSH-approved respirator if necessary.[5]

Product Composition: Specific composition is not detailed in the provided search results, but it is known to cause serious eye damage, skin irritation, and may cause respiratory irritation.[6]

Disposal Guidelines:

  • General Disposal: Dispose of contents and container in accordance with regional, national, and international regulations.[6]

  • Handling Precautions:

    • Minimize the generation of dust.[6]

    • Do not use compressed air for cleaning.[6]

    • Avoid release to the environment.[6]

  • Spill Management:

    • Collect any spillage.[6]

    • Absorb spillage to prevent material damage.[6]

    • Prevent entry into sewers and public waters.[6]

Personal Protective Equipment (PPE) during Disposal:

PPE TypeRecommendation
Eye Protection Wear eye protection.[6]
Hand Protection Wear protective gloves (Nitrile impregnated cotton gloves are suitable).[6]
Respiratory Protection If dust is formed, wear a dust mask.[6]

Chemical Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals.

cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Storage cluster_2 Phase 3: Disposal A Identify Chemical Waste B Locate and Review SDS A->B C Determine Hazards (Ignitable, Corrosive, Reactive, Toxic) B->C D Select Appropriate Waste Container C->D Proceed to Segregation E Segregate from Incompatible Wastes D->E F Label Container with Contents and Hazards E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor G->H Initiate Disposal Process I Arrange for Waste Pickup H->I J Complete Disposal Manifest/Paperwork I->J K Waste is Transported for Final Disposal J->K

Caption: A workflow for the safe and compliant disposal of laboratory chemical waste.

By following these guidelines and consulting the specific Safety Data Sheet for the "this compound" product , laboratory professionals can ensure the safe and environmentally responsible disposal of chemical waste, thereby building a culture of safety and trust.

References

Essential Safety and Handling Guide for Compound X77

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and handling procedures for the chemical compound X77 (CAS 2455518-33-7). The information herein is based on general best practices for handling potent, powdered research compounds. It is not a substitute for a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS for this compound before any handling, storage, or disposal to ensure the highest level of safety.

Compound this compound is a bioactive, non-covalent inhibitor of the SARS-CoV-2 main protease, typically supplied as an off-white to light yellow powder.[] Due to its nature as a potent, powdered substance, appropriate safety precautions are imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is a general guideline; the specific type of equipment (e.g., glove material) should be confirmed against the substance's SDS and a site-specific risk assessment.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified in the SDS). Consider double-gloving.Prevents direct skin contact with the compound.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and potential splashes.
Body Protection A fully buttoned laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator may be required, especially when handling larger quantities or when there is a risk of aerosolization. A risk assessment should determine the need for respiratory protection.Prevents inhalation of the powdered compound.

Operational Plans: Donning and Doffing PPE

Adherence to the correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Key Disposal Steps:

  • Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be segregated from general laboratory waste.

  • Containment: Contaminated solid waste should be placed in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The waste container must be labeled in accordance with local, state, and federal regulations for chemical waste. At a minimum, the label should include "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the chemical waste.

Waste_Disposal_Workflow Start Generation of this compound Waste Segregate Segregate Contaminated Waste Start->Segregate Contain Place in Labeled, Sealed Container Segregate->Contain Label Label as 'Hazardous Waste - this compound' Contain->Label Store Store in Designated Secure Area Label->Store EHS Contact EHS for Disposal Store->EHS End Proper Disposal EHS->End

Caption: Workflow for the safe disposal of this compound and contaminated materials.

Spill Response

In the event of a spill of powdered this compound, follow these immediate steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection.

  • Containment: Cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne. Do not sweep dry powder.

  • Cleanup: Carefully wipe up the contained spill from the outer edge inwards. Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., as recommended in the SDS) followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.